molecular formula C9H12N2O2S B1271427 1-(2,4-Dimethoxyphenyl)-2-thiourea CAS No. 35696-77-6

1-(2,4-Dimethoxyphenyl)-2-thiourea

货号: B1271427
CAS 编号: 35696-77-6
分子量: 212.27 g/mol
InChI 键: ABBNWHMKEWXTNO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,4-Dimethoxyphenyl)-2-thiourea is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2,4-dimethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-6-3-4-7(11-9(10)14)8(5-6)13-2/h3-5H,1-2H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBNWHMKEWXTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374343
Record name N-(2,4-Dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35696-77-6
Record name N-(2,4-Dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35696-77-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 1-(2,4-Dimethoxyphenyl)-2-thiourea from 2,4-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2,4-Dimethoxyphenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science, starting from 2,4-dimethoxyaniline. This document provides a comprehensive overview of a viable synthetic pathway, detailed experimental protocols, and relevant physicochemical data to support research and development activities.

Introduction

Thiourea derivatives are a significant class of organic compounds with a broad spectrum of biological activities and applications as versatile intermediates in organic synthesis. The synthesis of this compound from 2,4-dimethoxyaniline is a key process for accessing this scaffold for further investigation and development. This guide outlines a common and effective method for this transformation.

Synthetic Pathway

The most widely accepted and versatile method for the synthesis of N-aryl thioureas is the reaction of the corresponding aniline with a suitable thiocyanate source. A common approach involves the use of an isothiocyanate, which can be generated in situ or used as a pre-formed reagent. Another established method is the direct thiocyanation of the aromatic ring followed by subsequent transformations, though the former is generally more direct for obtaining the desired thiourea.

This guide will focus on the reaction of 2,4-dimethoxyaniline with an isothiocyanate equivalent, a reliable method for the preparation of this compound.

Synthesis_Workflow Reactant 2,4-Dimethoxyaniline Intermediate 2,4-Dimethoxyphenyl isothiocyanate (in situ) Reactant->Intermediate Reaction Reagent Ammonium Thiocyanate (NH4SCN) Reagent->Intermediate Acid Acid (e.g., HCl) Acid->Intermediate Product This compound Intermediate->Product Rearrangement/ Reaction with NH3

Figure 1: General workflow for the synthesis of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
2,4-DimethoxyanilineC₈H₁₁NO₂153.1833-36Black crystalline solid
This compoundC₉H₁₂N₂O₂S212.27199Not specified

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 2,4-dimethoxyaniline. This protocol is based on established methods for the synthesis of aryl thioureas.[1]

4.1. Materials and Reagents

  • 2,4-Dimethoxyaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Water (distilled or deionized)

4.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxyaniline in a suitable volume of ethanol.

  • Addition of Reagents: To the stirred solution, add a stoichiometric equivalent of ammonium thiocyanate. Slowly add concentrated hydrochloric acid to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation of Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

4.3. Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.[2]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups (N-H, C=S, C-O).

    • Mass Spectrometry: To determine the molecular weight of the compound.

Alternative Synthetic Approaches

While the reaction with ammonium thiocyanate is a robust method, other synthetic strategies can also be employed:

  • Reaction with Carbon Disulfide: Anilines can react with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which can then be treated with a desulfurizing agent or undergo further reaction to yield the thiourea.[3]

  • Thiocyanation of the Aromatic Ring: Direct thiocyanation of 2,4-dimethoxyaniline using a thiocyanating agent like ammonium thiocyanate in the presence of an oxidizing agent (e.g., bromine or ammonium persulfate) can introduce a thiocyanate group onto the aromatic ring.[4][5] Subsequent hydrolysis or reduction would be required to form the thiourea.

Signaling_Pathways cluster_route1 Route 1: Isothiocyanate Method cluster_route2 Route 2: Carbon Disulfide Method A1 2,4-Dimethoxyaniline C1 This compound A1->C1 + B1 NH4SCN / Acid B1->C1 A2 2,4-Dimethoxyaniline C2 Dithiocarbamate Intermediate A2->C2 + B2 CS2 / Base B2->C2 E2 This compound C2->E2 via D2 Desulfurization / Reaction D2->E2

Figure 2: Comparison of primary synthetic routes to this compound.

Safety Considerations

  • 2,4-Dimethoxyaniline: This compound is a toxic solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Ammonium thiocyanate: Can be harmful if swallowed or inhaled. Avoid breathing dust.

  • Hydrochloric acid: Corrosive. Handle with extreme care, using appropriate PPE.

  • Solvents: Ethanol is flammable. Keep away from open flames and heat sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from 2,4-dimethoxyaniline. The detailed experimental protocol, along with physicochemical data and a discussion of alternative methods, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The successful synthesis and characterization of this compound will enable further exploration of its potential applications.

References

preparation of 1-(2,4-Dimethoxyphenyl)-2-thiourea using ammonium thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper: Synthesis of 1-(2,4-Dimethoxyphenyl)-2-thiourea

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides an in-depth overview of the preparation of this compound, a substituted aryl thiourea derivative of interest in synthetic organic chemistry and as a potential building block in the development of heterocyclic compounds.[1] The synthesis is achieved through the reaction of 2,4-dimethoxyaniline with ammonium thiocyanate in an acidic aqueous medium. This document details the underlying reaction mechanism, a comprehensive experimental protocol, and characterization data. All quantitative information is systematically presented, and key processes are visualized using workflow and pathway diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction

Thiourea derivatives are a significant class of organic compounds, serving as versatile intermediates in the synthesis of various pharmaceuticals and heterocyclic systems.[1][2] Their utility stems from the reactive thiocarbonyl group and the two nitrogen atoms, which can participate in a wide array of chemical transformations. The specific target of this guide, this compound, incorporates the electron-rich dimethoxyphenyl moiety, making it a valuable precursor for more complex molecular architectures.

The described synthetic method utilizes readily available and cost-effective starting materials: 2,4-dimethoxyaniline and ammonium thiocyanate. The reaction proceeds via the formation of an isothiocyanate intermediate in situ or through direct nucleophilic attack, providing a straightforward and efficient route to the desired product. This guide focuses on a well-established aqueous-based procedure, which minimizes the use of volatile organic solvents, aligning with greener chemistry principles.[3]

Reaction Mechanism and Pathway

The synthesis of N-aryl thioureas from anilines and ammonium thiocyanate in the presence of acid is a classic and reliable method.[4] The reaction mechanism involves the following key steps:

  • Protonation of the Amine: In the acidic medium (e.g., HCl), the starting material, 2,4-dimethoxyaniline, is protonated to form its corresponding ammonium salt, 2,4-dimethoxyphenylammonium chloride.

  • Formation of Thiocyanic Acid: Concurrently, ammonium thiocyanate ([NH₄]⁺[SCN]⁻) equilibrates in the acidic solution to generate thiocyanic acid (H-S-C≡N).

  • Nucleophilic Attack: The free 2,4-dimethoxyaniline, present in equilibrium, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the thiocyanic acid.

  • Proton Transfer & Tautomerization: A series of proton transfers and tautomerization steps occur, leading to the formation of the stable this compound product.

The overall reaction is a condensation process that efficiently yields the target substituted thiourea.[1]

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Key Intermediates cluster_product Product aniline 2,4-Dimethoxyaniline aniline_hcl Anilinium Salt aniline->aniline_hcl + HCl product 1-(2,4-Dimethoxyphenyl)- 2-thiourea aniline->product Nucleophilic Attack nh4scn Ammonium Thiocyanate (NH4SCN) hscn Thiocyanic Acid (HSCN) nh4scn->hscn + H+ acid HCl (aq) heat Reflux hscn->product Nucleophilic Attack

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound. The procedure is adapted from established methods for preparing substituted aryl thioureas.[1][3]

3.1 Materials and Equipment

  • Reactants: 2,4-Dimethoxyaniline, Ammonium Thiocyanate (NH₄SCN), Concentrated Hydrochloric Acid (HCl), Deionized Water.

  • Solvents: Ethanol (for recrystallization).

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, beaker, Buchner funnel, filter paper, suction pump, and melting point apparatus.

3.2 Stoichiometry and Reagent Data

The following tables summarize the physical properties of the reactants and the parameters for the synthesis.

Table 1: Physical and Chemical Properties of Reactants

Compound Formula Molar Mass ( g/mol ) Appearance
2,4-Dimethoxyaniline C₈H₁₁NO₂ 153.18 Off-white to grey solid
Ammonium Thiocyanate CH₄N₂S 76.12 Colorless crystalline solid[5]

| Hydrochloric Acid (conc.) | HCl | 36.46 | Colorless fuming liquid |

Table 2: Optimized Reaction Parameters

Parameter Value Notes
Molar Ratio (Aniline:NH₄SCN) 1 : 1.1 A slight excess of thiocyanate ensures complete reaction.
Solvent Water Provides a safe and environmentally friendly medium.[3]
Catalyst Hydrochloric Acid Creates the necessary acidic environment.
Reaction Temperature ~100 °C Achieved by refluxing the aqueous solution.
Reaction Time 4 - 9 hours Monitored by Thin Layer Chromatography (TLC).[1][3]

| Expected Yield | ~90-95% | Based on analogous preparations.[3] |

3.3 Synthetic Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethoxyaniline (0.05 mol, 7.66 g).

  • Acidification: Slowly add 8 mL of deionized water followed by concentrated hydrochloric acid (0.055 mol, ~5.5 mL). Stir the mixture until the aniline salt fully dissolves.

  • Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (0.055 mol, 4.19 g).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 5-9 hours. The reaction progress can be monitored using TLC.[1]

  • Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slightly. Pour the warm, clear solution into a beaker containing 200 g of crushed ice with vigorous stirring.[1] A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the product thoroughly with cold deionized water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[1]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow start Start reactants 1. Mix Aniline, HCl, and Water start->reactants add_nh4scn 2. Add Ammonium Thiocyanate reactants->add_nh4scn reflux 3. Reflux Mixture (5-9 hours) add_nh4scn->reflux precipitate 4. Pour into Ice Water to Precipitate Product reflux->precipitate filter 5. Filter and Wash Solid Product precipitate->filter recrystallize 6. Recrystallize from Ethanol filter->recrystallize dry 7. Dry Product Under Vacuum recrystallize->dry characterize 8. Characterization (MP, FTIR, NMR) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Table 3 provides typical characterization data for N-aryl thiourea derivatives.

Table 3: Physicochemical and Spectroscopic Data

Analysis Characteristic Result Description
Melting Point To be determined A sharp melting point indicates high purity.
FTIR (KBr, cm⁻¹) 3400-3100 N-H stretching vibrations of the thiourea moiety.[1]
1600-1500 C=C aromatic ring stretching.[1]
~1530 C-N-H bending vibration.[1]
1250-1050 C-O stretching of methoxy groups.
~1100 C=S stretching vibration.[6]
¹H-NMR (CDCl₃, δ ppm) 8.0 - 9.5 Broad singlet, 1H (Ar-NH-).[7]
6.5 - 7.5 Multiplet, 3H (Aromatic protons).
6.0 - 7.0 Broad singlet, 2H (-NH₂).
~3.8 Two singlets, 6H (Two -OCH₃ groups).
¹³C-NMR (CDCl₃, δ ppm) 178 - 184 Thiocarbonyl carbon (C=S).[7]
150 - 160 Aromatic carbons attached to oxygen.
110 - 130 Other aromatic carbons.

| | ~55 | Methoxy carbons (-OCH₃). |

Safety and Handling

  • 2,4-Dimethoxyaniline: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ammonium Thiocyanate: Harmful if swallowed. Avoid inhalation of dust.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear acid-resistant gloves and eye protection.

  • The reaction should be performed in a well-ventilated fume hood at all times.

Conclusion

This guide outlines a robust and efficient method for the synthesis of this compound from 2,4-dimethoxyaniline and ammonium thiocyanate. The procedure is straightforward, utilizes cost-effective reagents, and follows principles of green chemistry by employing an aqueous solvent system. The detailed protocol, combined with tabulated data and process visualizations, provides researchers with the necessary information to replicate this synthesis for applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 1-(2,4-Dimethoxyphenyl)-2-thiourea: Chemical Properties, Structure, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dimethoxyphenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential therapeutic applications of this compound. Drawing on data from analogous structures, this document outlines detailed synthetic protocols, spectral analysis, and explores its prospective role in drug discovery, particularly in the areas of oncology and infectious diseases. The guide also presents potential mechanisms of action and signaling pathways that may be modulated by this class of compounds.

Chemical Structure and Properties

This compound possesses a core thiourea moiety (-(NH)C(S)NH-) substituted with a 2,4-dimethoxyphenyl group. The presence of the electron-donating methoxy groups on the phenyl ring influences the electronic and steric properties of the molecule, which in turn can affect its biological activity and pharmacokinetic profile.

Physicochemical Properties

Quantitative data for this compound and related structures are summarized below for comparative analysis.

PropertyValueReference Compound(s)
Molecular Formula C₉H₁₂N₂O₂S-
Molecular Weight 212.27 g/mol -
Melting Point Not available1,3-diphenyl-2-thiourea: 154-155 °C
LogP Not availableThiourea: -1.26
Hydrogen Bond Donors 2Thiourea: 2
Hydrogen Bond Acceptors 4Thiourea: 1
Spectral Data (Reference Data)

Table 1: 1H NMR Spectral Data of a Representative Thiourea Derivative (1,3-Diphenyl-2-thiourea in DMSO-d6) [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.75s2HNH
7.12-7.50m10HAr-H

Table 2: 13C NMR Spectral Data of a Representative Thiourea Derivative

Chemical Shift (ppm)Assignment
~180-185C=S
~120-140Ar-C

Table 3: FT-IR Spectral Data of Thiourea [2][3][4]

Wavenumber (cm-1)Assignment
3366, 3261N-H asymmetric stretching
3158N-H symmetric stretching
1586N-H bending
1464, 1428C-N and C=S asymmetric stretching
1088, 729C-N and C=S symmetric stretching

Table 4: Mass Spectrometry Data of a Representative Thiourea Derivative ((p-Nitrophenyl)thiourea) [5]

m/zInterpretation
197[M]+
154[M-NO2+H]+
138[M-NO2-NH2+H]+

Synthesis

The synthesis of this compound can be achieved through the reaction of 2,4-dimethoxyaniline with a thiocyanate salt, such as ammonium thiocyanate, in the presence of an acid. This method is a common and effective way to produce aryl thioureas.

Experimental Protocol: Synthesis from 2,4-Dimethoxyaniline

This protocol is based on established methods for the synthesis of aryl thioureas.[6]

Materials:

  • 2,4-Dimethoxyaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethoxyaniline (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

  • Slowly add concentrated hydrochloric acid (2 equivalents) to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate should form.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure this compound.

  • Dry the purified product in a desiccator.

  • Characterize the final product using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2,4-Dimethoxyaniline 2,4-Dimethoxyaniline Mixing Mixing 2,4-Dimethoxyaniline->Mixing Ammonium Thiocyanate Ammonium Thiocyanate Ammonium Thiocyanate->Mixing HCl HCl HCl->Mixing Reflux Reflux Mixing->Reflux Heat Workup Workup Reflux->Workup Cooling & Precipitation Purification Purification Workup->Purification Recrystallization This compound This compound Purification->this compound

Synthetic workflow for this compound.

Biological Activity and Potential Applications

Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.[7][8][9][10][11][12][13] While specific data for this compound is limited, the following sections summarize the potential activities based on studies of analogous compounds.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[14][15] The proposed mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 5: Cytotoxic Activity of Representative Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-3 (Leukemia)1.62[16]
1-(3-chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Colon Cancer)9.4[14]
Fluorinated pyridine thiourea derivative 4aHepG2 (Liver Cancer)4.8 µg/mL
Antimicrobial and Antifungal Activity

Thiourea derivatives have been investigated as potential antimicrobial and antifungal agents.[10][11][12][13][17][18] Their mechanism of action is thought to involve the disruption of microbial membranes or the inhibition of essential enzymes.

Table 6: Antimicrobial and Antifungal Activity of Representative Thiourea Derivatives

CompoundOrganismMIC (µg/mL)Reference
Thiourea derivative TD4Staphylococcus aureus (MRSA)2-16[12]
1-(1,3-thiazole-2-yl)thiourea derivativesStaphylococcus aureus2-32[10]
Acrocarposporin ACandida albicans49.56[19]
Ortho-methylated thiourea derivative (SB2)Candida auris-[20]
Opioid Receptor Modulation

Some studies suggest that certain thiourea derivatives may interact with opioid receptors, indicating potential applications in pain management.[21][22][23][24] The binding affinity and selectivity for different opioid receptor subtypes (μ, δ, κ) would determine their specific pharmacological effects. Further research is needed to explore the potential of this compound in this area.

Mechanism of Action and Signaling Pathways

The biological activities of thiourea derivatives are often attributed to their ability to act as enzyme inhibitors.[7][8][9] The sulfur atom of the thiourea group can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. Additionally, the N-H groups can participate in hydrogen bonding interactions with amino acid residues in the enzyme's active site.

One potential mechanism of anticancer activity for thiourea derivatives involves the inhibition of protein tyrosine kinases (PTKs). PTKs play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. By inhibiting these enzymes, thiourea derivatives can disrupt these signaling cascades and induce apoptosis in cancer cells.

G Hypothetical Signaling Pathway Modulated by Thiourea Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK pathway) Signaling Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK pathway) Thiourea Derivative Thiourea Derivative Thiourea Derivative->Receptor Tyrosine Kinase (RTK) Inhibition Apoptosis Apoptosis Thiourea Derivative->Apoptosis Induction Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK pathway)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Based on the activities of structurally related compounds, it holds promise as a scaffold for the development of novel anticancer and antimicrobial agents. The synthetic route is straightforward, allowing for the generation of analogues for structure-activity relationship (SAR) studies. Future research should focus on the detailed biological evaluation of this specific compound, including the determination of its IC50 and MIC values against a broad panel of cancer cell lines and microbial strains, as well as elucidation of its precise mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

Technical Guide: Synthesis and Characterization of 1-(2,4-Dimethoxyphenyl)-2-thiourea (CAS 35696-77-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2,4-dimethoxyphenyl)-2-thiourea. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents a generalized synthesis protocol adapted from established methods for analogous thiourea derivatives. The characterization data presented is a combination of reported physical properties and predicted spectral data based on the analysis of similar structures.

Compound Identification

ParameterValue
Chemical Name This compound
CAS Number 35696-77-6
Molecular Formula C₉H₁₂N₂O₂S
Molecular Weight 212.27 g/mol
Canonical SMILES COC1=CC(=C(C=C1)NC(=S)N)OC[1]
InChI Key KBA69677

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the formation of an isothiocyanate intermediate from the corresponding aniline, followed by a reaction with a nitrogen source to yield the target thiourea.

Synthesis Workflow

Synthesis_Workflow Start 2,4-Dimethoxyaniline Step1 Reaction with Thiocarbonyl Diimidazole Start->Step1 Intermediate 2,4-Dimethoxyphenyl Isothiocyanate Step1->Intermediate Step2 Reaction with Aqueous Ammonia Intermediate->Step2 Product 1-(2,4-Dimethoxyphenyl) -2-thiourea Step2->Product

Caption: General synthetic route for this compound.

Experimental Protocol

Step 1: Synthesis of 2,4-Dimethoxyphenyl Isothiocyanate

This protocol is adapted from a general procedure for the synthesis of isothiocyanates from primary amines.

  • Materials:

    • 2,4-Dimethoxyaniline

    • 1,1'-Thiocarbonyldiimidazole (TCDI)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

    • To this solution, add 1,1'-thiocarbonyldiimidazole (1.1 equivalents) portion-wise at room temperature with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove any unreacted TCDI and imidazole byproduct.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude 2,4-dimethoxyphenyl isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is a general method for the synthesis of N-substituted thioureas from isothiocyanates.

  • Materials:

    • 2,4-Dimethoxyphenyl isothiocyanate (from Step 1)

    • Aqueous ammonia (concentrated)

    • Ethanol

  • Procedure:

    • Dissolve the crude 2,4-dimethoxyphenyl isothiocyanate (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add an excess of concentrated aqueous ammonia to the solution at room temperature with vigorous stirring.

    • Continue stirring for 2-4 hours. The formation of a precipitate may be observed.

    • Monitor the reaction by TLC until the isothiocyanate starting material is consumed.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

    • Dry the purified product under vacuum to obtain this compound.

Characterization

Physical Properties
PropertyValue
Appearance White to off-white solid (predicted)
Melting Point Not reported
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in alcohols, and likely insoluble in water.
Spectroscopic Data (Predicted)

The following spectral data are predicted based on the structure of this compound and known data for analogous compounds.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3400-3100N-H stretching (symmetric and asymmetric)
3050-3000Aromatic C-H stretching
2980-2850Aliphatic C-H stretching (methoxy groups)
1620-1580N-H bending
1550-1500Aromatic C=C stretching
1350-1250C-N stretching
1250-1200Asymmetric C-O-C stretching (aryl ether)
1100-1000Symmetric C-O-C stretching (aryl ether)
850-750C=S stretching

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (Predicted, in DMSO-d6, 500 MHz):

    • δ 9.5-8.5 (br s, 2H, NH₂)

    • δ 8.0-7.8 (s, 1H, Ar-H)

    • δ 7.2-7.0 (d, 1H, Ar-H)

    • δ 6.6-6.4 (m, 2H, Ar-H)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 3.75 (s, 3H, OCH₃)

  • 13C NMR (Predicted, in DMSO-d6, 125 MHz):

    • δ 182.0 (C=S)

    • δ 158.0 (Ar-C-O)

    • δ 155.0 (Ar-C-O)

    • δ 125.0 (Ar-C)

    • δ 122.0 (Ar-C)

    • δ 105.0 (Ar-C)

    • δ 99.0 (Ar-C)

    • δ 56.0 (OCH₃)

    • δ 55.5 (OCH₃)

3.2.3. Mass Spectrometry

Ionm/z (Predicted)
[M+H]⁺213.0692
[M+Na]⁺235.0511

Logical Relationships in Characterization

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_data Derived Information Compound 1-(2,4-Dimethoxyphenyl) -2-thiourea FTIR FTIR Compound->FTIR NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS FuncGroups Functional Groups (N-H, C=S, C-O) FTIR->FuncGroups Connectivity Proton & Carbon Environment NMR->Connectivity MolWeight Molecular Weight Confirmation MS->MolWeight

Caption: Interrelation of spectroscopic techniques and derived structural information.

Disclaimer: The experimental protocols and spectral data presented in this guide are based on established chemical principles and data from analogous compounds. Researchers should perform their own experiments and analyses to confirm these findings for this compound. Standard laboratory safety precautions should be followed at all times.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Data for 1-(2,4-Dimethoxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-(2,4-Dimethoxyphenyl)-2-thiourea. Due to the absence of a publicly available, complete experimental dataset for this specific molecule, this guide presents predicted spectral data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It also includes a comprehensive, standardized experimental protocol for acquiring such data.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the known effects of substituents on the chemical shifts of aromatic and thiourea moieties.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (Thiourea)~8.5 - 9.5Broad Singlet-1H
NH₂ (Thiourea)~7.0 - 8.0Broad Singlet-2H
H-6 (Aromatic)~7.8 - 8.2Doublet~8.0 - 9.01H
H-5 (Aromatic)~6.4 - 6.6Doublet of Doublets~8.0 - 9.0, ~2.0 - 3.01H
H-3 (Aromatic)~6.3 - 6.5Doublet~2.0 - 3.01H
OCH₃ (C-2)~3.8 - 4.0Singlet-3H
OCH₃ (C-4)~3.7 - 3.9Singlet-3H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S (Thiourea)~180 - 185
C-2 (Aromatic)~158 - 162
C-4 (Aromatic)~155 - 159
C-6 (Aromatic)~125 - 130
C-1 (Aromatic)~118 - 122
C-5 (Aromatic)~105 - 110
C-3 (Aromatic)~98 - 102
OCH₃ (C-2)~55 - 57
OCH₃ (C-4)~55 - 57

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for thiourea derivatives due to its ability to better dissolve polar compounds and resolve N-H proton signals.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.2. NMR Spectrometer and Parameters

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key predicted NMR correlations.

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 1-(2,4-Dimethoxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize the molecular structure of 1-(2,4-Dimethoxyphenyl)-2-thiourea, a compound of interest in medicinal chemistry and drug development. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), researchers can confirm the identity and purity of this synthetic molecule. This document outlines detailed experimental protocols, predicted spectral data, and the logical framework for the structural elucidation of this compound.

Molecular Structure and Functional Groups

This compound possesses a molecular formula of C₉H₁₂N₂O₂S and a molecular weight of approximately 212.27 g/mol . Its structure incorporates a thiourea moiety attached to a 2,4-dimethoxyphenyl ring. The key functional groups for analytical characterization are the thiourea group (-NH-C(=S)-NH₂), the two methoxy groups (-OCH₃), and the substituted benzene ring.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The predicted characteristic absorption bands for this compound are summarized below.

Data Presentation: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
3350-3150N-H Stretching (asymmetric & symmetric)ThioureaMedium-Strong
3050-3000C-H Stretching (aromatic)2,4-Dimethoxyphenyl RingMedium-Weak
2980-2850C-H Stretching (aliphatic)Methoxy (-OCH₃)Medium
1620-1580C=C Stretching (aromatic)2,4-Dimethoxyphenyl RingMedium-Strong
1550-1500N-H BendingThioureaStrong
1480-1440C-N StretchingThioureaMedium-Strong
1300-1200C-O Stretching (asymmetric aryl ether)Methoxy (-OCH₃)Strong
1100-1000C-O Stretching (symmetric aryl ether)Methoxy (-OCH₃)Strong
850-800C-H Bending (out-of-plane, aromatic)2,4-Dimethoxyphenyl RingStrong
750-700C=S StretchingThioureaMedium-Weak

Experimental Protocol: FTIR Spectroscopy

This protocol describes the analysis of a solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Clean the ATR crystal surface with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Acquire a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Preparation:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Analysis:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

    • Perform any necessary baseline corrections or smoothing.

  • Cleaning:

    • Retract the pressure arm and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-moistened wipe to prevent cross-contamination.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the structure of the molecule through its fragmentation pattern. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Data Presentation: Predicted Mass Spectrometry Fragmentation Data

The expected fragmentation of this compound under electron ionization would likely proceed through several key pathways.

m/z (Predicted)Proposed Ion StructureProposed Fragmentation Pathway
212[C₉H₁₂N₂O₂S]⁺•Molecular Ion (M⁺•)
197[C₈H₉N₂O₂S]⁺M⁺• - •CH₃ (Loss of a methyl radical from a methoxy group)
167[C₈H₉N₂O₂]⁺M⁺• - •SH (Loss of a sulfhydryl radical)
153[C₈H₁₁NO₂]⁺•M⁺• - •SCN (Loss of a thiocyanate radical)
152[C₈H₁₀O₂]⁺•Loss of thiourea from the molecular ion
137[C₇H₅O₂]⁺[1]⁺• - •CH₃ (Loss of a methyl radical from the dimethoxybenzene ion)
122[C₇H₆O]⁺•[2]⁺ - •CH₃ (Loss of a second methyl radical)
77[C₆H₅]⁺Phenyl cation fragment
60[CH₄N₂S]⁺•Thiourea radical cation

Experimental Protocol: Mass Spectrometry

This protocol outlines a general procedure for analyzing a solid organic compound using a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • The mass spectrometer is typically coupled with a gas chromatograph (GC-MS) or a direct insertion probe for sample introduction.

    • For direct insertion, the sample solution is deposited onto the probe tip, and the solvent is allowed to evaporate.

  • Ionization:

    • The sample is introduced into the ion source, which is under high vacuum.

    • A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion.

  • Data Acquisition:

    • The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value generally corresponds to the molecular ion.

Visualization of Analytical Workflows and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the FTIR and Mass Spectrometry analysis of this compound.

experimental_workflow cluster_ftir FTIR Analysis cluster_ms Mass Spectrometry Analysis ftir_sample Sample Preparation (Solid on ATR Crystal) sample_scan Sample Scan ftir_sample->sample_scan background_scan Background Scan background_scan->sample_scan ftir_data FTIR Spectrum (Absorbance vs. Wavenumber) sample_scan->ftir_data ftir_analysis Functional Group Identification ftir_data->ftir_analysis end_ftir FTIR Results ftir_analysis->end_ftir ms_sample Sample Preparation (Dissolved in Solvent) ionization Electron Ionization (EI) ms_sample->ionization mass_analyzer Mass Analysis (Separation by m/z) ionization->mass_analyzer ms_data Mass Spectrum (Abundance vs. m/z) mass_analyzer->ms_data ms_analysis Molecular Weight and Fragmentation Analysis ms_data->ms_analysis end_ms MS Results ms_analysis->end_ms start Start start->ftir_sample start->ms_sample

Caption: Experimental workflow for FTIR and MS analysis.

Logical Relationship for Structural Confirmation

This diagram shows how the data from both FTIR and mass spectrometry are integrated to confirm the structure of this compound.

logical_relationship cluster_data Analytical Data cluster_interpretation Data Interpretation compound This compound ftir_data FTIR Spectrum compound->ftir_data is analyzed by ms_data Mass Spectrum compound->ms_data is analyzed by ftir_interp Presence of: - N-H bonds - C=S bond - Aromatic Ring - Methoxy Groups ftir_data->ftir_interp provides evidence for ms_interp Molecular Weight = 212 Fragmentation pattern consistent with loss of -CH3, -SH, and cleavage of thiourea moiety ms_data->ms_interp provides evidence for confirmation Structural Confirmation ftir_interp->confirmation collectively lead to ms_interp->confirmation collectively lead to

Caption: Logical flow for structural confirmation.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(2,4-Dimethoxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2,4-Dimethoxyphenyl)-2-thiourea

This compound is a disubstituted thiourea derivative with potential applications in medicinal chemistry and drug development. Like other thiourea compounds, its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under different environmental conditions. Thiourea derivatives are known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The dimethoxyphenyl moiety may influence its biological activity and pharmacokinetic profile. Understanding the solubility and stability is a critical first step in preclinical development, formulation design, and ensuring the compound's integrity during storage and experimental use.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 35696-77-6[3]
Molecular Formula C₉H₁₂N₂O₂S[3]
Molecular Weight 212.27 g/mol [4]
Melting Point 199 °C[4][5]
Appearance White or off-white crystals or powder[6]
XLogP3 2.13260[5]

Solubility Profile

The solubility of a compound is a crucial parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail experimental protocols to determine the solubility of this compound.

Quantitative solubility data for this compound is not extensively reported. Researchers should determine its solubility in a range of pharmaceutically and experimentally relevant solvents. The following table provides a template for recording such data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Water25Gravimetric/HPLC
Phosphate-Buffered Saline (pH 7.4)25Gravimetric/HPLC
Methanol25Gravimetric/HPLC
Ethanol25Gravimetric/HPLC
Dimethyl Sulfoxide (DMSO)25Gravimetric/HPLC
Acetonitrile25Gravimetric/HPLC

The gravimetric method is a reliable technique for determining the solubility of a compound in a specific solvent.[7]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

  • Vials

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant and filter it using a 0.45 µm syringe filter to remove any undissolved solid.

  • Accurately weigh a clean, dry container.

  • Transfer the filtered solution to the pre-weighed container.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

  • Calculate the solubility in mg/mL by dividing the mass of the dried solid by the volume of the solvent used.

Stability Profile

The chemical stability of a drug candidate is a critical factor for its development, as it affects its shelf-life, formulation, and safety. Thiourea and its derivatives can be susceptible to degradation under various conditions.[8]

Several factors can influence the stability of thiourea compounds:

  • Humidity: Thiourea derivatives can be hygroscopic, and the presence of moisture can promote hydrolysis and oxidative degradation.[8]

  • pH: The stability of thiourea compounds in solution is often pH-dependent, with degradation potentially accelerated in both acidic and alkaline conditions.[8]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation, as predicted by the Arrhenius equation.[8]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

Visible signs of degradation may include a change in color (e.g., development of a yellowish tint), the emission of ammonia or sulfurous odors, clumping of the solid due to moisture absorption, and the formation of insoluble degradation products.[8]

The following table can be used to summarize the results of stability testing under various conditions.

ConditionTime Points% Remaining Parent CompoundDegradation Products Identified
Solid State
40°C / 75% RH1, 2, 4, 8 weeks
50°C / 75% RH1, 2, 4, 8 weeks
Photostability (ICH Q1B)
Solution State (in selected solvent)
Acidic (e.g., pH 1.2)0, 24, 48, 72 hours
Neutral (e.g., pH 7.4)0, 24, 48, 72 hours
Basic (e.g., pH 9.0)0, 24, 48, 72 hours

Accelerated stability testing is employed to predict the long-term stability and shelf-life of a substance by subjecting it to elevated stress conditions.[8]

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • Vials with appropriate closures

  • HPLC system with a stability-indicating method

Procedure:

  • Accurately weigh samples of this compound into loosely capped vials.

  • Place different sets of samples in stability chambers set to various elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled relative humidity (e.g., 75% RH).[8]

  • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each condition.[8]

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the active pharmaceutical ingredient from its degradation products.

Example Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of water (potentially with a buffer like phosphoric acid to control pH) and acetonitrile is a common starting point. A typical gradient might start with a high aqueous component (e.g., 95:5 Water:Acetonitrile) and increase the acetonitrile concentration over time.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector at a wavelength where the compound and potential degradation products have significant absorbance (e.g., 242 nm).[8]

  • Column Temperature: 30°C.[8]

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the sample through a 0.45 µm filter before injection.[8]

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are not well-defined, thiourea derivatives have been reported to exhibit a range of biological activities. For instance, some thiourea derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolic pathway.[9] Others have demonstrated potential as anticancer agents by inducing apoptosis.[10] The diagram below illustrates a hypothetical workflow for screening the cytotoxic and anti-inflammatory activity of this compound.

G compound This compound cell_lines Cancer Cell Lines (e.g., SW480, SW620) compound->cell_lines Treat il6_assay IL-6 Inhibition Assay compound->il6_assay Co-treat cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, Trypan Blue) cell_lines->cytotoxicity_assay cell_lines->il6_assay Induce inflammation (e.g., with LPS) ic50 Determine IC50 Value cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay At IC50 concentration anti_inflammatory Assess Anti-inflammatory Potential il6_assay->anti_inflammatory

Caption: Workflow for evaluating the cytotoxic and anti-inflammatory activity of this compound.

Conclusion

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for advancing the research and development of this compound. The provided templates and methodologies can be adapted to specific laboratory settings and research objectives. Further investigation into the biological activities and mechanisms of action will be crucial in determining the therapeutic potential of this and related thiourea derivatives.

References

Crystal Structure of 1-(2,4-Dimethoxyphenyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases (including the Cambridge Structural Database and the Crystallography Open Database) and the scientific literature did not yield a definitive, publicly accessible crystal structure for 1-(2,4-Dimethoxyphenyl)-2-thiourea.

This guide has been constructed to meet the in-depth technical requirements of researchers, scientists, and drug development professionals. Due to the absence of specific crystallographic data for this compound, this document will utilize the publicly available data for the closely related compound, 1-(2,4-Difluorophenyl)thiourea , as a representative example to illustrate the expected data presentation, experimental protocols, and visualizations. This substitution allows for a comprehensive demonstration of the required technical format and content.

Introduction to Thiourea Derivatives

Thiourea and its derivatives are a versatile class of organic compounds characterized by the SC(NR₂)₂ functional group. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1] Thiourea derivatives have been reported to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, anticonvulsant, and anticancer properties.[1] The biological activity is often attributed to the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions in biological systems.

The compound of interest, this compound, has been identified as a potential lead compound for the development of opioid analgesics. It is suggested to interact with the μ-opioid receptor, activating it through a conformational change. Understanding the three-dimensional structure of such compounds through single-crystal X-ray diffraction is paramount for structure-based drug design and for elucidating the structure-activity relationships that govern their therapeutic effects.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystal structure determination of aryl thiourea derivatives, based on methodologies reported for similar compounds.

Synthesis of 1-(2,4-Disubstitutedphenyl)-2-thiourea

A common and effective method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aniline with a thiocyanate salt in the presence of an acid.

Materials:

  • 2,4-Disubstituted aniline (e.g., 2,4-dimethoxyaniline or 2,4-difluoroaniline)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Acetone

  • Toluene

Procedure:

  • A mixture of the 2,4-disubstituted aniline (1 equivalent) and potassium thiocyanate (1.5-2 equivalents) is prepared in a mixture of water and concentrated HCl.

  • The reaction mixture is heated under reflux for a specified period, typically 3-4 hours, with continuous stirring.

  • After reflux, the mixture is allowed to cool to room temperature and is often stirred overnight to facilitate the precipitation of the product.

  • The resulting solid precipitate is collected by filtration and washed thoroughly with distilled water to remove any unreacted starting materials and inorganic salts.

  • The crude product is then dried.

  • For purification and crystal growth, the dried product is recrystallized from a suitable solvent system, such as an acetone/toluene mixture, using the slow evaporation method.

Synthesis_Workflow Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start Start Materials: 2,4-Disubstituted Aniline Potassium Thiocyanate HCl, Water reflux Reflux Reaction Mixture (3-4 hours) start->reflux cool Cool to Room Temperature & Stir Overnight reflux->cool filter Filter and Wash Precipitate with Water cool->filter dry Dry Crude Product filter->dry dissolve Dissolve Crude Product in Acetone/Toluene dry->dissolve evaporate Slow Evaporation of Solvent dissolve->evaporate crystals Formation of Single Crystals evaporate->crystals

A flowchart illustrating the general synthesis and crystallization process for N-aryl thiourea derivatives.
Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Instrumentation:

  • A suitable single-crystal X-ray diffractometer equipped with a CCD area detector.

  • Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

  • A single crystal of suitable size and quality is selected and mounted on the goniometer head of the diffractometer.

  • The crystal is maintained at a constant low temperature (e.g., 100 K or 296 K) during data collection to minimize thermal vibrations.

  • The unit cell parameters are determined from a preliminary set of diffraction frames.

  • A full sphere of diffraction data is collected using a combination of φ and ω scans.

  • The collected intensity data are corrected for Lorentz and polarization effects. An absorption correction is applied using a multi-scan method.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data for 1-(2,4-Difluorophenyl)thiourea (Representative Example)

The following tables summarize the crystallographic data and structure refinement details for 1-(2,4-Difluorophenyl)thiourea.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₇H₆F₂N₂S
Formula Weight188.20 g/mol
Temperature100 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a6.4260(7) Å
b36.908(4) Å
c6.6821(7) Å
α90°
β100.464(2)°
γ90°
Volume1558.4(3) ų
Z8
Density (calculated)1.603 Mg/m³
Absorption Coefficient0.393 mm⁻¹
F(000)768
Data Collection
Theta range for data collection2.05 to 27.50°
Index ranges-8≤h≤8, -47≤k≤47, -8≤l≤8
Reflections collected13654
Independent reflections3553 [R(int) = 0.0311]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3553 / 0 / 227
Goodness-of-fit on F²1.057
Final R indices [I>2sigma(I)]R1 = 0.0333, wR2 = 0.0772
R indices (all data)R1 = 0.0416, wR2 = 0.0818
Largest diff. peak and hole0.553 and -0.361 e.Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°)
BondLength (Å)Bond AngleAngle (°)
S1A-C7A1.678(2)N1A-C7A-N2A117.5(2)
N1A-C7A1.334(3)N1A-C7A-S1A122.3(2)
N2A-C7A1.331(3)N2A-C7A-S1A120.2(2)
C1A-N1A1.428(3)C7A-N1A-C1A126.8(2)
S1B-C7B1.681(2)N1B-C7B-N2B117.4(2)
N1B-C7B1.336(3)N1B-C7B-S1B122.4(2)
N2B-C7B1.332(3)N2B-C7B-S1B120.2(2)
C1B-N1B1.427(3)C7B-N1B-C1B126.9(2)

Note: The asymmetric unit of 1-(2,4-Difluorophenyl)thiourea contains two independent molecules (A and B).

Structural Analysis and Molecular Interactions

In the crystal structure of 1-(2,4-Difluorophenyl)thiourea, the thiourea moiety is essentially planar. The dihedral angle between the thiourea plane and the benzene ring is significant, indicating a non-coplanar arrangement of these two fragments.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···S hydrogen bonds are observed, where the amine protons of the thiourea group of one molecule interact with the sulfur atom of a neighboring molecule. This type of interaction is a common feature in the crystal structures of thiourea derivatives and plays a crucial role in the formation of supramolecular assemblies.

Potential Biological Signaling Pathway Involvement

While the specific signaling pathway for this compound is not definitively established, its reported interaction with the μ-opioid receptor suggests its involvement in the modulation of nociceptive pathways. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade.

A generalized signaling pathway for μ-opioid receptor activation is depicted below.

Opioid_Signaling Generalized μ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ligand 1-(2,4-Dimethoxyphenyl) -2-thiourea (Agonist) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/Go Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel ↑ K+ Efflux (Hyperpolarization) g_protein->k_channel Activates ca_channel ↓ Ca2+ Influx g_protein->ca_channel Inhibits camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia k_channel->analgesia ca_channel->analgesia

A diagram illustrating the potential signaling cascade following the activation of the μ-opioid receptor.

Pathway Description:

  • Ligand Binding: this compound, acting as an agonist, binds to the extracellular domain of the μ-opioid receptor.

  • GPCR Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gi/Go protein.

  • Downstream Effects: The activated G-protein dissociates, and its subunits modulate the activity of several intracellular effectors:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This results in an efflux of K⁺ ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.

    • Inhibition of voltage-gated calcium channels: This reduces the influx of Ca²⁺ ions, which in turn decreases the release of neurotransmitters involved in pain signaling.

  • Cellular Response: The net effect of these signaling events is a reduction in the transmission of pain signals, leading to analgesia.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, the analysis of structurally similar compounds provides valuable insights into the likely structural features, molecular interactions, and experimental methodologies required for its characterization. The provided technical guide, using 1-(2,4-Difluorophenyl)thiourea as a proxy, offers a comprehensive framework for researchers in the field. The elucidation of the precise three-dimensional structure of this compound is a critical next step in understanding its interaction with the μ-opioid receptor and in guiding the rational design of more potent and selective analgesic agents.

References

Theoretical Exploration of 1-(2,4-Dimethoxyphenyl)-2-thiourea: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2,4-Dimethoxyphenyl)-2-thiourea

Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The subject of this guide, this compound, is noted as a lead compound in the development of opioid analgesics, interacting with the μ-opioid receptor.[1] Understanding its three-dimensional structure, electronic charge distribution, and vibrational modes is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogues. Computational chemistry provides a powerful, non-invasive toolkit for this purpose.

Computational Protocols

The following section details the standard computational methodologies applied to the study of thiourea derivatives, based on practices reported in contemporary chemical literature. These protocols are foundational for obtaining the theoretical data presented in subsequent sections.

Software: All quantum chemical calculations are typically performed using the Gaussian suite of programs.

Methodology: The primary theoretical approach is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

  • Functional and Basis Set: A common choice for geometry optimization and property calculation is the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is frequently employed, as it provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions and anionic species.

  • Geometry Optimization: The molecular structure of this compound is optimized in the gas phase to find the minimum energy conformation. The convergence criteria are typically set to the software's default values. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. This analysis serves two purposes: to confirm the nature of the stationary point on the potential energy surface and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and the approximate nature of the theoretical method.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Mulliken Population Analysis: This method partitions the total charge density among the atoms in the molecule, providing insights into the partial atomic charges.

Theoretical Data Summary

The following tables present the types of quantitative data that are typically generated from the computational protocols described above. As no specific literature with these calculations for this compound was identified, the tables are illustrative. For comparative purposes, representative data from a closely related compound, 1-benzoyl-3-(4-methoxyphenyl)thiourea, is included where available and clearly noted.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC=SData not available
C-N (thiourea)Data not available
N-HData not available
C-O (methoxy)Data not available
Bond AngleN-C-NData not available
C-N-CData not available
Dihedral AnglePhenyl-ThioureaData not available

Table 2: Calculated Vibrational Frequencies (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
N-H stretchData not availableData not availableAmine group
C=S stretchData not availableData not availableThiocarbonyl group
C-N stretchData not availableData not availableThiourea backbone
Aromatic C-H stretchData not availableData not availablePhenyl ring
O-CH₃ stretchData not availableData not availableMethoxy group

Table 3: Electronic Properties

PropertyValue (eV) - 1-benzoyl-3-(4-methoxyphenyl)thiourea
HOMO Energy-6.41
LUMO Energy-1.75
HOMO-LUMO Energy Gap (ΔE)4.66

Data sourced from a DFT B3LYP/6-31G(d,p) study on a related methoxyphenyl thiourea derivative for illustrative purposes.

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and the computational workflow.

Caption: Molecular structure of this compound.

computational_workflow start Define Molecular Structure dft Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Vibrational Frequency Calculation opt->freq min_check Confirm True Minimum (No Imaginary Frequencies) freq->min_check min_check->opt No props Calculate Electronic Properties min_check->props Yes homo_lumo HOMO-LUMO Analysis props->homo_lumo mep Molecular Electrostatic Potential (MEP) props->mep charges Mulliken Population Analysis props->charges end Data Analysis & Interpretation homo_lumo->end mep->end charges->end

References

literature review of 1-(2,4-Dimethoxyphenyl)-2-thiourea and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2,4-Dimethoxyphenyl)-2-thiourea and its Analogs

Abstract

Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] The core structure, characterized by a C=S group flanked by amino groups, allows for extensive structural modification, leading to a wide array of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1][2][3] this compound, in particular, has been identified as a significant lead compound, notably for the development of opioid analgesics, demonstrating efficacy in animal models with low side effects. This technical guide provides a comprehensive , summarizing key quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing their mechanisms of action through signaling pathway diagrams.

Synthesis of Thiourea Derivatives

The synthesis of N,N'-disubstituted thioureas, including this compound and its analogs, is generally a straightforward process. The most common method involves the nucleophilic addition of a primary amine to an isothiocyanate.[4] This reaction is typically performed in a suitable solvent such as acetone or ethanol.[4] An alternative and widely used approach involves the in-situ generation of the isothiocyanate intermediate from an acid chloride and a thiocyanate salt (e.g., potassium or ammonium thiocyanate), which then reacts with the desired amine.[1][5]

G General Synthesis Workflow for Thiourea Derivatives cluster_0 Method 1: Direct Reaction cluster_1 Method 2: In-situ Isothiocyanate Generation Amine1 Primary Amine (e.g., 2,4-Dimethoxyaniline) Thiourea1 N,N'-Disubstituted Thiourea Amine1->Thiourea1 Nucleophilic Addition Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->Thiourea1 AcidChloride Acid Chloride (R-COCl) Intermediate Isothiocyanate Intermediate (R-N=C=S) AcidChloride->Intermediate KSCN KSCN / NH4SCN KSCN->Intermediate Thiourea2 N-Acyl / N-Aryl Thiourea Intermediate->Thiourea2 Amine2 Primary/Heterocyclic Amine Amine2->Thiourea2

Caption: General synthetic pathways for thiourea derivatives.

Biological Activities and Quantitative Data

Thiourea derivatives exhibit a remarkable range of biological activities. The substitution pattern on the phenyl rings significantly influences their potency and selectivity.

Antimicrobial Activity

Many thiourea analogs have been evaluated for their antibacterial and antifungal properties. Their efficacy is often dependent on the specific microbial strain and the chemical structure of the compound, with halogen substitutions frequently enhancing activity.[6] For instance, the derivative TD4 has shown potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Table 1: Summary of Antimicrobial Activity of Thiourea Analogs

Compound/Derivative Microorganism Activity Type Result Reference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea E. coli, S. flexneri, P. aeruginosa, S. typhi Antibacterial Moderate Inhibition Zone [4]
Thiourea 2a (structure not specified) K. pneumoniae, E. coli, S. typhi, M. luteus Antibacterial Potent Activity [6]
Thiourea 3b (structure not specified) K. pneumoniae, S. typhi Antibacterial Species-Specific Activity [6]
N,N-disubstituted thioureas (General) Fungi and Gram-positive bacteria Antifungal/Antibacterial Selective Activity (MIC values) [6]
Thiourea Derivatives of 2-Aminothiazole (Compounds 3 & 9) Gram-positive cocci (S. epidermidis) Antibacterial/Anti-biofilm MIC: 2–32 µg/mL [7]
TD4 S. aureus (including MRSA), S. epidermidis, E. faecalis Antibacterial MIC: 2–16 µg/mL [2]
TD4 Gram-negative bacteria Antibacterial No obvious activity (MIC > 256 µg/mL) [2]
Fluorinated pyridine derivative 4a Various bacteria and fungi Antimicrobial MIC: 1.95–15.63 µg/mL [8]
Thiadiazole derivative 4c Gram-positive bacteria Antibacterial Selective Activity [8]

| Coumarin derivative 4d | Gram-positive bacteria | Antibacterial | Selective Activity |[8] |

Anticancer Activity

Substituted thioureas have demonstrated significant cytotoxic activity against various cancer cell lines.[9] Their mechanism often involves inducing apoptosis and inhibiting cell proliferation.[10][11] Derivatives with halogen substituents, such as dichlorophenyl and trifluoromethylphenyl groups, have shown particularly high potency and selectivity against colon and prostate cancer cells compared to normal cells.[11]

Table 2: Summary of Anticancer Activity of Thiourea Analogs

Compound/Derivative Cell Line Activity Type IC₅₀ Value Reference
3-(Trifluoromethyl)phenylthiourea analogs (general) SW480, SW620 (colon), PC3 (prostate), K-562 (leukemia) Cytotoxicity ≤ 10 µM [11]
1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 2) SW480, SW620, PC3, K-562 Cytotoxicity 1.5 - 8.9 µM [11]
1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 8) SW480, SW620, PC3, K-562 Cytotoxicity 1.5 - 8.9 µM [11]
1-(3-Chloro-4-fluorophenyl)thiourea (Compound 1) SW620 (colon) Cytotoxicity 9.4 ± 1.85 µM [11]
SCT-4 (1,3,4-thiadiazole derivative) MCF-7 (breast cancer) Cytotoxicity Reduces viability to 74% ± 3 at 100 µM [12]
1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea (Compound 4) MCF-7 (breast cancer) Cytotoxicity 338.33 ± 1.52 µM [13]

| Fluorinated pyridine derivative 4a | HepG2 (liver cancer) | Cytotoxicity | 4.8 µg/mL |[8] |

Enzyme Inhibition

Thiourea derivatives are known to inhibit a wide range of enzymes. This inhibitory action is central to many of their therapeutic effects, such as anti-inflammatory and antiviral activities.

Table 3: Summary of Enzyme Inhibition by Thiourea Analogs

Compound/Derivative Enzyme Activity Type IC₅₀ / Kᵢ Value Reference
Thiourea Derivatives (General) Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) Anti-inflammatory - [4]
1-(3-Chlorophenyl)-3-cyclohexylthiourea (Compound 3) Acetylcholinesterase (AChE) Anticholinesterase 50 µg/mL [14]
1-(3-Chlorophenyl)-3-cyclohexylthiourea (Compound 3) Butyrylcholinesterase (BChE) Anticholinesterase 60 µg/mL [14]
Phenylthiourea (PTU) Phenoloxidase Competitive Inhibition Kᵢ = 0.21 ± 0.09 µM [15]
PHI-236 HIV-1 Reverse Transcriptase (wild-type) Antiviral <0.001 µM [16]
PHI-236 HIV-1 Reverse Transcriptase (clinical isolates) Antiviral 0.009–0.04 µM [16]
Sulphonyl thiourea 7f Carbonic Anhydrase II (hCA II) Inhibition Kᵢ = 31.42 ± 6.15 nM [17]

| Sulphonyl thiourea 7b | Carbonic Anhydrase II (hCA II) | Inhibition | Kᵢ = 40.98 ± 7.27 nM |[17] |

Antioxidant Activity

Certain thiourea derivatives have been shown to possess potent antioxidant properties, capable of scavenging free radicals.[10]

Table 4: Summary of Antioxidant Activity of Thiourea Analogs

Compound/Derivative Assay IC₅₀ Value Reference
1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea DPPH Radical Scavenging 118.05 µg/mL [4]
1,3-bis(3,4-dichlorophenyl) thiourea DPPH Radical Scavenging 45 µg/mL [1]
1,3-bis(3,4-dichlorophenyl) thiourea ABTS Radical Scavenging 52 µg/mL [1]

| 4-methoxy benzoyl chloride derivatives (Compound 29) | DPPH Radical Scavenging | 5.8 µg/mL |[1] |

Mechanisms of Action

Opioid Receptor Modulation

The parent compound, this compound, functions as a lead for opioid analgesics by interacting with the μ-opioid receptor. Unlike typical opioids that inhibit the receptor, this compound activates it by inducing a conformational change, which is believed to be due to structural modifications at the receptor site that promote signal transduction. It also acts as a competitive antagonist at the same receptor, which may contribute to its antinociceptive properties.

G Compound 1-(2,4-Dimethoxyphenyl) -2-thiourea Receptor μ-Opioid Receptor Compound->Receptor Binds to Action Induces Conformational Change (Activation & Antagonism) Receptor->Action Leads to Effect Analgesic Effect (Antinociception) Action->Effect Results in

Caption: Mechanism of μ-opioid receptor modulation.

Anti-inflammatory Pathway

The anti-inflammatory effects of some thiourea derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid metabolic pathway: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[4] By blocking these enzymes, the compounds prevent the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[4]

G AA Arachidonic Acid COX COX Pathway AA->COX LOX 5-LOX Pathway AA->LOX PGs Prostaglandins (Inflammation) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiourea Thiourea Derivatives Thiourea->COX Inhibits Thiourea->LOX Inhibits

Caption: Inhibition of inflammatory mediators by thiourea derivatives.

Anticancer Mechanism: Induction of Apoptosis

Several highly active thiourea derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells.[11] Studies on colon cancer cell lines (SW480 and SW620) showed that compounds like 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea could induce late-stage apoptosis in up to 99% of the cells.[11] This pro-apoptotic activity is a key mechanism for their selective antitumor action.

G Thiourea Anticancer Thiourea Derivative (e.g., Compound 2) CancerCell Cancer Cell (e.g., SW480, SW620) Thiourea->CancerCell Targets Apoptosis Induction of Apoptosis Pathway CancerCell->Apoptosis Activates IL6 Inhibition of IL-6 Secretion CancerCell->IL6 Reduces CellDeath Cell Viability Reduction & Cell Death Apoptosis->CellDeath IL6->CellDeath

Caption: Anticancer mechanism of thiourea derivatives.

Antibacterial Mechanism

The antibacterial action of the derivative TD4 against MRSA involves a multi-faceted approach. It disrupts the integrity of the bacterial cell wall and interferes with the crucial NAD+/NADH homeostasis, which is vital for bacterial metabolic processes.[2] This dual action leads to a rapid bactericidal effect.[2]

G TD4 Thiourea Derivative (TD4) MRSA MRSA Bacterium TD4->MRSA Acts on CW Disruption of Cell Wall Integrity MRSA->CW NAD Disruption of NAD+/NADH Homeostasis MRSA->NAD Death Bacterial Death CW->Death NAD->Death

Caption: Antibacterial mechanism of action for derivative TD4.

Experimental Protocols

General Synthesis of N,N'-Diarylthioureas

This protocol is a generalized procedure based on the reaction of an amine with an isothiocyanate.

  • Dissolution : Dissolve the appropriate aromatic amine (1.0 eq) in a suitable solvent (e.g., dry dioxane or acetone).[4][8]

  • Addition : To the solution, add the corresponding isothiocyanate (1.0 eq). For in-situ generation, the amine is added to the pre-formed isothiocyanate solution.[1] A catalytic amount of triethylamine may be added.[8]

  • Reaction : Stir the mixture at room temperature or reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, cool the reaction mixture. The solid product often precipitates out and can be collected by filtration. If no solid forms, the solvent is removed under reduced pressure.

  • Purification : The crude product is washed with a suitable solvent (e.g., cold ethanol or water) and then purified by recrystallization from a solvent such as ethanol or acetonitrile to yield the pure N,N'-diarylthiourea derivative.[10]

  • Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5]

  • Preparation : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation : Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls : Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Cephradine, Ampicillin).

  • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • Determination of MIC : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the antioxidant potential of the compounds.[1]

  • Sample Preparation : Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture : In a test tube or microplate well, mix a specific volume of the sample solution with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer. Ascorbic acid is commonly used as a positive control.

  • Calculation : The percentage of scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined from a plot of inhibition percentage against compound concentration.[4]

Conclusion and Future Directions

This compound and its analogs are a class of compounds with immense therapeutic potential, underscored by their diverse and potent biological activities. The literature clearly demonstrates that structural modifications, particularly to the aryl rings, can be used to tune their activity against a wide range of targets, from microbial pathogens and cancer cells to specific enzymes and receptors. The straightforward synthesis of these compounds further enhances their appeal for drug development.

Future research should focus on expanding the structure-activity relationship (SAR) studies to design more potent and selective analogs. Investigating their in-vivo efficacy, pharmacokinetic profiles, and toxicity is a critical next step for translating promising in-vitro results into viable clinical candidates. Furthermore, exploring novel mechanisms of action and potential synergistic effects with existing drugs could open new avenues for their application in combating drug resistance and complex diseases.

References

Methodological & Application

Application Notes: 1-(2,4-Dimethoxyphenyl)-2-thiourea as a μ-Opioid Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dimethoxyphenyl)-2-thiourea has been identified as a lead compound with potential for the development of novel opioid analgesics. Preliminary information suggests that this molecule interacts with the μ-opioid receptor (MOR), a key target in pain management. Notably, it is proposed to activate the receptor through a distinct conformational change compared to traditional opioids and may also exhibit competitive antagonism at the μ-opioid receptor, which could contribute to its pharmacological profile.

This document provides an overview of the conceptual framework for evaluating this compound as a μ-opioid receptor ligand and outlines detailed protocols for its characterization. Due to a lack of publicly available quantitative data for this specific compound, the following sections focus on the established methodologies for assessing any novel MOR ligand.

Signaling Pathways & Experimental Logic

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Ligand binding to the MOR initiates a cascade of intracellular events that can be measured to determine the compound's efficacy and potency. The two primary signaling pathways to investigate are G-protein-dependent signaling and β-arrestin recruitment.

  • G-Protein Signaling: Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is traditionally associated with the analgesic effects of opioids.

  • β-Arrestin Recruitment: This pathway is involved in receptor desensitization and internalization, but also initiates its own signaling cascades. It is often linked to the adverse effects of opioids, such as respiratory depression and tolerance.

A comprehensive understanding of a novel ligand like this compound requires quantifying its activity in both pathways to assess its potential for "biased agonism," where a ligand preferentially activates one pathway over the other.

Diagram: μ-Opioid Receptor Signaling Pathways

MOR_Signaling cluster_membrane Cell Membrane cluster_G_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR μ-Opioid Receptor Gi Gi/o Protein MOR->Gi Activates Arrestin β-Arrestin MOR->Arrestin Recruits Ligand 1-(2,4-Dimethoxyphenyl) -2-thiourea Ligand->MOR Binds AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Internalization Receptor Internalization Arrestin->Internalization SideEffects Adverse Effects Internalization->SideEffects

Caption: Overview of the primary signaling cascades initiated by μ-opioid receptor activation.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays to characterize the pharmacological profile of this compound at the μ-opioid receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay A Prepare Cell Membranes (Expressing MOR) B Incubate Membranes with Radioligand (e.g., [3H]DAMGO) & Test Compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Step-by-step workflow for the radioligand binding assay.

Protocol:

  • Preparation of Cell Membranes: Utilize membranes from cell lines stably expressing the human μ-opioid receptor (e.g., CHO-MOR or HEK-MOR).

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 10-20 µg of protein).

    • A fixed concentration of a high-affinity radiolabeled MOR ligand, such as [³H]DAMGO (e.g., 1-2 nM).

    • Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding, use a high concentration of a non-labeled MOR agonist like DAMGO or antagonist like naloxone (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of the test compound to inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Diagram: cAMP Assay Workflow

cAMP_Assay A Culture MOR-expressing cells (e.g., CHO-MOR) B Pre-treat cells with Forskolin (to stimulate cAMP) & Test Compound A->B C Incubate to allow for cAMP modulation B->C D Lyse cells and detect cAMP levels (e.g., HTRF, ELISA) C->D E Data Analysis (Calculate EC50/IC50) D->E

Caption: General procedure for a cAMP accumulation functional assay.

Protocol:

  • Cell Culture: Plate CHO-MOR or HEK-MOR cells in a 96- or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Remove culture medium and add the diluted test compound to the cells.

    • Simultaneously or shortly after, add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 1-10 µM) to all wells except the basal control.

    • Incubate at 37°C for 15-30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF®, ELISA, or AlphaScreen®).

  • Data Analysis:

    • Agonist Mode: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known MOR agonist (like DAMGO) at its EC80 concentration. A rightward shift in the agonist's dose-response curve will allow for the calculation of the antagonist's potency (IC50 or pA2).

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated μ-opioid receptor, providing insight into the desensitization pathway and potential for biased signaling.

Diagram: β-Arrestin Recruitment Assay Principle

Arrestin_Assay cluster_0 Engineered Cell MOR MOR-Enzyme Donor Arrestin β-Arrestin-Enzyme Acceptor MOR->Arrestin Recruits Signal Luminescent/Fluorescent Signal Arrestin->Signal Generates (Complementation) Ligand Test Compound Ligand->MOR Activates

Caption: Principle of a common enzyme fragment complementation-based β-arrestin assay.

Protocol:

  • Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™), where the MOR and β-arrestin are tagged with complementary enzyme fragments.

  • Cell Plating: Plate the engineered cells in a 96- or 384-well assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Signal Development: Add the detection reagents according to the manufacturer's protocol. This will generate a chemiluminescent or fluorescent signal if β-arrestin has been recruited to the receptor.

  • Signal Measurement: Read the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log concentration of the test compound to determine the EC50 and Emax for β-arrestin recruitment.

    • Antagonist Mode: Pre-incubate with the test compound before adding a known MOR agonist. A decrease in the agonist-induced signal will indicate antagonism.

Data Presentation

While specific data for this compound is not available, the results from the described assays should be summarized as follows for clear comparison and evaluation.

Table 1: μ-Opioid Receptor Binding Affinity

CompoundRadioligandKi (nM)n
This compound[³H]DAMGOData not available-
Morphine (Reference)[³H]DAMGOTypical range: 1-10-
DAMGO (Reference)[³H]DAMGOTypical range: 0.5-5-

Table 2: Functional Activity at the μ-Opioid Receptor

CompoundAssayParameterValueEmax (%)n
This compound cAMP InhibitionEC50 (nM)Data not availableData not available-
β-Arrestin RecruitmentEC50 (nM)Data not availableData not available-
DAMGO (Reference Agonist) cAMP InhibitionEC50 (nM)Typical range: 1-10100-
β-Arrestin RecruitmentEC50 (nM)Typical range: 10-100100-
Naloxone (Reference Antagonist) cAMP InhibitionIC50 (nM)Typical range: 1-20N/A-
β-Arrestin RecruitmentIC50 (nM)Typical range: 1-20N/A-

(Note: Emax is relative to a standard full agonist like DAMGO)

Conclusion

The provided protocols establish a comprehensive framework for the in vitro pharmacological characterization of this compound at the μ-opioid receptor. A thorough investigation using these assays is essential to determine its binding affinity, functional potency and efficacy, and its potential for biased agonism. Such data will be critical for guiding further drug development efforts and understanding the therapeutic potential of this novel compound.

Application Notes and Protocols for Assessing the Analgesic Effects of 1-(2,4-Dimethoxyphenyl)-2-thiourea In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the analgesic properties of the novel compound 1-(2,4-Dimethoxyphenyl)-2-thiourea. This document outlines detailed protocols for key in vivo analgesic assays, presents a framework for data analysis and summarization, and illustrates the proposed mechanism of action and experimental workflows.

Compound of Interest: this compound Putative Mechanism of Action: this compound is a lead compound for the development of opioid analgesics that has been shown to interact with and activate the μ-opioid receptor. This interaction is believed to be the primary mechanism underlying its analgesic effects.

Data Presentation

Due to the absence of publicly available in vivo analgesic data specifically for this compound, the following tables present representative data from studies on other thiourea derivatives and analgesic compounds. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition of Writhing
Vehicle Control-55.6 ± 3.2-
Diclofenac Sodium1015.2 ± 1.8***72.7%
This compound10Data Not AvailableCalculate
This compound30Data Not AvailableCalculate
This compound100Data Not AvailableCalculate
*Representative data based on analgesic studies of other novel compounds. Statistical significance denoted as **p<0.001 compared to the vehicle control group.

Table 2: Analgesic Effect of this compound in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg)Latency to Response (seconds ± SEM) at 60 min% Maximum Possible Effect (%MPE)
Vehicle Control-8.5 ± 0.7-
Morphine1025.4 ± 2.1***75.1%
This compound10Data Not AvailableCalculate
This compound30Data Not AvailableCalculate
This compound100Data Not AvailableCalculate
*Representative data based on analgesic studies of other novel compounds. Statistical significance denoted as **p<0.001 compared to the vehicle control group.

Table 3: Analgesic Effect of this compound in the Tail-Flick Test in Mice

Treatment GroupDose (mg/kg)Tail-Flick Latency (seconds ± SEM) at 60 min% Maximum Possible Effect (%MPE)
Vehicle Control-2.8 ± 0.3-
Morphine108.9 ± 0.9***76.3%
This compound10Data Not AvailableCalculate
This compound30Data Not AvailableCalculate
This compound100Data Not AvailableCalculate
*Representative data based on analgesic studies of other novel compounds. Statistical significance denoted as **p<0.001 compared to the vehicle control group.

Experimental Protocols

The following are detailed protocols for three standard in vivo assays to assess the analgesic effects of this compound.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is sensitive to peripheral and central analgesics.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

  • Standard analgesic (e.g., Diclofenac sodium, 10 mg/kg)

  • 0.6% acetic acid solution

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory environment for at least one week.

  • Fasting: Fast the mice for 12-18 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle Control, Standard Drug, and Test Compound at various doses.

  • Drug Administration: Administer the vehicle, standard drug, or this compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) i.p. to each mouse.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

This method is used to evaluate central analgesic activity by measuring the reaction time to a thermal stimulus.

Materials:

  • Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

  • This compound

  • Vehicle

  • Standard analgesic (e.g., Morphine, 10 mg/kg)

  • Hot plate apparatus with adjustable temperature

  • Transparent cylindrical restrainer

Procedure:

  • Acclimatization and Habituation: Acclimatize animals to the laboratory. On the day of the experiment, allow them to habituate to the testing room.

  • Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.

  • Baseline Latency: Place each animal individually on the hot plate within the restrainer and record the time until a nociceptive response is observed (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Grouping and Drug Administration: Group the animals and administer the vehicle, standard drug, or test compound.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time or as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus and is effective for evaluating centrally acting analgesics.

Materials:

  • Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

  • This compound

  • Vehicle

  • Standard analgesic (e.g., Morphine, 10 mg/kg)

  • Tail-flick analgesia meter with a radiant heat source

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions.

  • Baseline Latency: Gently restrain the animal and place the distal part of its tail on the radiant heat source. The time taken for the animal to flick its tail is automatically recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Grouping and Drug Administration: Group the animals and administer the vehicle, standard drug, or test compound.

  • Post-Treatment Latency: Measure the tail-flick latency at different time intervals after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The analgesic activity is determined by the increase in tail-flick latency. The %MPE can also be calculated using the same formula as in the hot plate test.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization fasting Fasting (if required) acclimatization->fasting grouping Random Grouping fasting->grouping drug_admin Drug Administration (Vehicle, Standard, Test Compound) grouping->drug_admin analgesic_assay Analgesic Assay (Writhing, Hot Plate, or Tail-Flick) drug_admin->analgesic_assay data_collection Data Collection (Writhes, Latency) analgesic_assay->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results

Caption: General workflow for in vivo analgesic assessment.

Proposed Signaling Pathway of this compound

signaling_pathway compound This compound mu_receptor μ-Opioid Receptor (GPCR) compound->mu_receptor Binds and Activates g_protein Gi/o Protein Activation mu_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase (Inhibition) g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP Levels adenylyl_cyclase->camp analgesia Analgesic Effect camp->analgesia k_channel ↑ K+ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) k_channel->neurotransmitter ca_channel->neurotransmitter neurotransmitter->analgesia

Caption: Proposed μ-opioid receptor signaling pathway.

Application Notes and Protocols for 1-(2,4-Dimethoxyphenyl)-2-thiourea in Nociceptive Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for evaluating the analgesic properties of the novel compound, 1-(2,4-Dimethoxyphenyl)-2-thiourea, utilizing the hot plate and tail-flick tests. This document offers comprehensive experimental protocols, hypothetical data presentation for expected outcomes, and visualizations of the experimental workflow and the proposed mechanism of action.

Introduction

This compound is a thiourea derivative that has been identified as a potential lead compound for the development of novel opioid analgesics. Preliminary information suggests its mechanism of action involves interaction with the μ-opioid receptor, a key target in pain modulation. Thiourea derivatives, as a class of compounds, have shown a range of pharmacological activities, including analgesic and anti-inflammatory effects.[1][2][3] The hot plate and tail-flick tests are standard, reliable methods for assessing the central antinociceptive activity of new chemical entities in animal models.[4][5] These tests measure the latency of a thermal stimulus-induced response, which is prolonged by effective analgesics.

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to evaluate the thermal pain threshold in rodents. The protocol below is a standard procedure that can be adapted for testing this compound.

Objective: To assess the central analgesic activity of this compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile Hot Plate)

  • Male or female Swiss albino mice (20-25 g) or Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 10% Tween 80 in distilled water)

  • Standard analgesic drug (e.g., Morphine sulfate, 5 mg/kg)

  • Saline solution (0.9% NaCl)

  • Animal restraining devices

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimate the animals to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Animal Grouping: Randomly divide the animals into four groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (Morphine sulfate)

    • Group III: Test compound - this compound (Dose 1, e.g., 10 mg/kg)

    • Group IV: Test compound - this compound (Dose 2, e.g., 20 mg/kg)

  • Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5 °C.

  • Baseline Latency: Before drug administration, gently place each animal on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking of the paws, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups via an appropriate route (e.g., intraperitoneal or oral).

  • Post-treatment Latency: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (% MPE) for each animal at each time point using the following formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test

The tail-flick test is another common method for assessing the central analgesic effects of compounds by measuring the latency of tail withdrawal from a radiant heat source.[4][6]

Objective: To evaluate the antinociceptive properties of this compound by measuring the latency of the tail-flick reflex in response to a thermal stimulus.

Materials:

  • Tail-flick apparatus (e.g., Ugo Basile Tail Flick Unit)

  • Male or female Swiss albino mice (20-25 g) or Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 10% Tween 80 in distilled water)

  • Standard analgesic drug (e.g., Morphine sulfate, 5 mg/kg)

  • Saline solution (0.9% NaCl)

  • Animal restraining devices

  • Syringes and needles for administration

Procedure:

  • Acclimatization and Grouping: Follow the same acclimatization and grouping procedures as described for the hot plate test.

  • Apparatus Setup: Turn on the tail-flick apparatus and allow the radiant heat source to stabilize.

  • Baseline Latency: Gently restrain each animal and place the distal part of its tail over the radiant heat source. The time taken for the animal to flick its tail away from the heat is automatically recorded as the baseline latency. A cut-off time (e.g., 10-12 seconds) must be set to avoid tissue damage.

  • Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups.

  • Post-treatment Latency: At specified time intervals post-administration (e.g., 30, 60, 90, and 120 minutes), re-measure the tail-flick latency for each animal.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (% MPE) as described in the hot plate test protocol.

Data Presentation

The following tables present hypothetical data for the hot plate and tail-flick tests, illustrating the potential analgesic effects of this compound.

Table 1: Hypothetical Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Baseline Latency (s)30 min Latency (s)60 min Latency (s)90 min Latency (s)120 min Latency (s)
Vehicle-8.2 ± 0.58.5 ± 0.68.3 ± 0.48.1 ± 0.58.0 ± 0.6
Morphine58.5 ± 0.422.1 ± 1.218.5 ± 1.014.2 ± 0.910.1 ± 0.7
Compound A108.3 ± 0.614.5 ± 0.916.8 ± 1.112.4 ± 0.89.5 ± 0.5
Compound A208.4 ± 0.518.2 ± 1.120.5 ± 1.316.7 ± 1.011.8 ± 0.8

*Compound A: this compound. Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle control group.

Table 2: Hypothetical Effect of this compound in the Tail-Flick Test

Treatment GroupDose (mg/kg)Baseline Latency (s)30 min Latency (s)60 min Latency (s)90 min Latency (s)120 min Latency (s)
Vehicle-2.5 ± 0.22.6 ± 0.32.5 ± 0.22.4 ± 0.32.5 ± 0.2
Morphine52.6 ± 0.28.5 ± 0.57.2 ± 0.45.8 ± 0.33.5 ± 0.2
Compound A102.4 ± 0.35.1 ± 0.46.2 ± 0.54.8 ± 0.43.1 ± 0.3
Compound A202.5 ± 0.26.8 ± 0.67.9 ± 0.76.1 ± 0.5*4.2 ± 0.4

*Compound A: this compound. Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle control group.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Random Grouping (Vehicle, Standard, Test Compound) acclimatization->grouping baseline Baseline Latency Measurement (Hot Plate / Tail-Flick) grouping->baseline administration Drug Administration baseline->administration post_treatment Post-treatment Latency Measurement (30, 60, 90, 120 min) administration->post_treatment data_collection Data Collection post_treatment->data_collection mpe_calc Calculate % MPE data_collection->mpe_calc stat_analysis Statistical Analysis mpe_calc->stat_analysis results Results Interpretation stat_analysis->results G compound This compound receptor μ-Opioid Receptor compound->receptor g_protein Gi/Go Protein Activation receptor->g_protein ac Adenylyl Cyclase Inhibition g_protein->ac ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP ac->camp k_channel ↑ K+ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) k_channel->neurotransmitter ca_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

References

Application Notes and Protocols for Antimicrobial Activity Screening of 1-(2,4-Dimethoxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial activity screening of the novel compound 1-(2,4-Dimethoxyphenyl)-2-thiourea. While specific experimental data for this particular compound is not yet publicly available, this document outlines the standardized methods to be employed for its evaluation. The provided data tables, based on published results for structurally related thiourea derivatives, serve as a template for data presentation and offer insights into the potential antimicrobial profile of this class of compounds.

Introduction to Thiourea Derivatives in Antimicrobial Research

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The antimicrobial potential of thiourea derivatives is often attributed to the presence of the thioamide (S=C-N) functional group, which can interact with various biological targets within microbial cells.[3] The lipophilicity and electronic properties of the substituents on the thiourea scaffold play a crucial role in modulating their antimicrobial potency and spectrum of activity. The compound of interest, this compound, possesses a dimethoxyphenyl moiety which may influence its solubility, membrane permeability, and interaction with microbial targets.

Experimental Protocols

Standardized antimicrobial susceptibility testing methods are crucial for the reliable evaluation of new chemical entities.[4] The following protocols for agar disk diffusion and broth microdilution are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of the antimicrobial activity of a compound.[5]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a standardized microbial suspension. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the antimicrobial activity.[6]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks: Aseptically place a sterile filter paper disk impregnated with a standardized concentration of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Following incubation, the wells are examined for visible growth to determine the MIC.[10]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Test microorganisms

  • Sterile saline

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the highest desired concentration.

  • Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the compound in broth to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and then dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under the same conditions as the disk diffusion method.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Data Presentation

Quantitative data from antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide examples of how to present MIC data for this compound against a panel of microorganisms.

Note: The following data is for illustrative purposes and is based on published results for other thiourea derivatives. Actual results for this compound may vary.

Table 1: Antibacterial Activity of Thiourea Derivatives (Exemplary Data)

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
Thiourea Derivative A1664>128
Thiourea Derivative B832128
Ciprofloxacin (Control)0.50.251

Table 2: Antifungal Activity of Thiourea Derivatives (Exemplary Data)

CompoundCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)
Thiourea Derivative C3264
Thiourea Derivative D1632
Fluconazole (Control)18

Visualizations

Diagrams are essential for illustrating experimental workflows and hypothetical mechanisms of action.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_screening Screening Methods cluster_analysis Data Analysis cluster_results Results Compound This compound Disk_Diffusion Agar Disk Diffusion Compound->Disk_Diffusion Broth_Microdilution Broth Microdilution Compound->Broth_Microdilution Microorganism Test Microorganism Microorganism->Disk_Diffusion Microorganism->Broth_Microdilution Media Culture Media (MHA/MHB) Media->Disk_Diffusion Media->Broth_Microdilution Zone_Inhibition Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_Inhibition MIC_Determination Determine MIC (µg/mL) Broth_Microdilution->MIC_Determination Qualitative_Activity Qualitative Antimicrobial Activity Zone_Inhibition->Qualitative_Activity Quantitative_Activity Quantitative Antimicrobial Activity MIC_Determination->Quantitative_Activity

Caption: Workflow for antimicrobial activity screening.

Hypothetical_Signaling_Pathway cluster_cell Microbial Cell Thiourea This compound Membrane Cell Membrane Thiourea->Membrane Disruption Enzyme Essential Enzyme (e.g., DNA Gyrase) Thiourea->Enzyme Inhibition Metabolic_Pathway Metabolic Pathway Thiourea->Metabolic_Pathway Interference Cell_Death Cell Death / Growth Inhibition Membrane->Cell_Death Enzyme->Cell_Death Metabolic_Pathway->Cell_Death

Caption: Hypothetical mechanism of action of thiourea derivatives.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is essential for the advancement of this compound in the drug discovery pipeline. Further studies to elucidate the precise mechanism of action and to assess the in vivo efficacy and safety profile will be critical next steps in its development as a potential new antimicrobial agent.

References

Application Notes and Protocols: Anticancer Activity of 1-(2,4-Dimethoxyphenyl)-2-thiourea on MCF-7 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant cytotoxic effects against various cancer cell lines.[1][2][3][4] This document provides detailed application notes and experimental protocols for investigating the anticancer activity of a specific thiourea derivative, 1-(2,4-Dimethoxyphenyl)-2-thiourea, on the MCF-7 human breast cancer cell line. The methodologies outlined herein are based on established techniques for evaluating the efficacy of potential anticancer agents.

Data Presentation

The following tables represent hypothetical data based on typical findings for thiourea derivatives, illustrating how to structure and present experimental results for clarity and comparison.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

CompoundConcentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
This compound102475.2 ± 3.145.8 ± 2.5
252458.4 ± 2.7
502441.3 ± 1.9
1002422.1 ± 2.2
Doxorubicin (Control)52450.0 ± 2.05.0 ± 0.5

Table 2: Apoptosis Analysis in MCF-7 Cells Treated with this compound (IC50 Concentration)

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)Live Cells (%)
Control (Untreated)2.1 ± 0.41.5 ± 0.30.8 ± 0.295.6 ± 1.0
This compound15.7 ± 1.210.3 ± 0.91.1 ± 0.372.9 ± 2.1

Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with this compound (IC50 Concentration)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)65.4 ± 2.820.1 ± 1.514.5 ± 1.3
This compound50.2 ± 2.135.8 ± 1.914.0 ± 1.1

Note: The data presented in these tables are illustrative and intended to serve as a template for reporting results.

Experimental Protocols

Cell Culture

The MCF-7 human breast cancer cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Seed MCF-7 cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

Propidium iodide staining of cellular DNA followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat MCF-7 cells with the IC50 concentration of this compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Anticancer Activity Assessment cell_culture MCF-7 Cell Culture treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis treatment->apoptosis_assay cell_cycle_analysis Propidium Iodide Staining for Cell Cycle Analysis treatment->cell_cycle_analysis data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: Workflow for evaluating the anticancer effects of the compound.

Proposed Signaling Pathway for Apoptosis Induction

Many thiourea derivatives induce apoptosis through the intrinsic pathway, which involves the activation of caspases.[5][6]

signaling_pathway Proposed Apoptotic Signaling Pathway compound This compound cell_stress Induction of Cellular Stress compound->cell_stress bax_upregulation Upregulation of Bax cell_stress->bax_upregulation bcl2_downregulation Downregulation of Bcl-2 cell_stress->bcl2_downregulation mitochondria Mitochondrial Dysfunction bax_upregulation->mitochondria bcl2_downregulation->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by the compound.

References

Application Notes and Protocols: Cytotoxicity of 1-(2,4-Dimethoxyphenyl)-2-thiourea and Related Compounds in Human Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available literature does not contain specific quantitative data on the cytotoxic activity of 1-(2,4-Dimethoxyphenyl)-2-thiourea in human cancer cells. The following application notes and protocols are based on the established methodologies and reported activities of structurally similar N,N'-diarylthiourea derivatives and are intended to serve as a comprehensive guide for the evaluation of this class of compounds.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, with numerous studies reporting their potent cytotoxic effects against a variety of human cancer cell lines.[1][2] These compounds often exert their anticancer activity through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][2][3] This document provides a summary of the cytotoxic activity of representative N,N'-diarylthiourea derivatives, a detailed protocol for assessing cytotoxicity using the MTT assay, and visualizations of the experimental workflow and a common signaling pathway implicated in their mechanism of action.

Data Presentation: Cytotoxicity of Structurally Related Thiourea Derivatives

The following table summarizes the reported cytotoxic activities (IC50 values) of various N,N'-diarylthiourea derivatives against several human cancer cell lines. This data provides a comparative reference for the potential efficacy of this compound.

Compound Name/ReferenceCancer Cell LineIC50 (µM)Reference
Diarylthiourea (compound 4)MCF-7 (Breast)338.33 ± 1.52[1]
1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thioureaMCF-7 (Breast)Not explicitly stated, but identified as most potent in the series[1]
3,4-dichlorophenylthiourea (compound 2)SW620 (Colon)1.5 ± 0.72[2]
4-(trifluoromethyl)phenylthiourea (compound 8)SW620 (Colon)5.8 ± 0.76[2]
4-chlorophenylthiourea (compound 9)SW620 (Colon)7.6 ± 1.75[2]
3-chloro-4-fluorophenylthiourea (compound 1)SW620 (Colon)9.4 ± 1.85[2]
N-substituted thiourea derivative (DC27)Human Lung Carcinoma Panel2.5 - 12.9[4]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment (24-72h incubation) cell_seeding->treatment 24h compound_prep Compound Dilution compound_prep->treatment mtt_addition Add MTT Solution (3-4h incubation) treatment->mtt_addition solubilization Add DMSO (Solubilize Formazan) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

apoptosis_pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase thiourea Thiourea Derivative bax Bax Activation thiourea->bax Induces cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

Application Notes and Protocols: 1-(2,4-Dimethoxyphenyl)-2-thiourea as a Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-(2,4-dimethoxyphenyl)-2-thiourea as a versatile scaffold in modern drug discovery. This document outlines its synthesis, known biological activities, and detailed protocols for its evaluation in various therapeutic areas, including oncology, infectious diseases, and neurology.

Introduction

The thiourea moiety is a privileged structural motif in medicinal chemistry, renowned for its diverse pharmacological activities. The this compound scaffold combines the versatile thiourea core with a 2,4-dimethoxyphenyl ring, a substitution pattern present in numerous biologically active compounds. This unique combination offers opportunities for developing novel therapeutics with a wide range of applications. While extensive data on the specific compound this compound is emerging, it has been identified as a promising lead compound for the development of opioid analgesics through its interaction with the µ-opioid receptor. The broader class of thiourea derivatives has demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Synthesis Protocols

The synthesis of this compound and its derivatives can be achieved through several established methods. Below are two common protocols.

Protocol 1: From Isothiocyanate

This is a widely used and efficient method for the synthesis of N,N'-disubstituted thioureas.

  • Step 1: Synthesis of 2,4-Dimethoxyphenyl Isothiocyanate.

    • 2,4-Dimethoxyaniline can be converted to the corresponding isothiocyanate by reacting it with thiophosgene or a related reagent like 1,1'-thiocarbonyldiimidazole in an inert solvent such as dichloromethane or chloroform. The reaction is typically carried out at room temperature.

  • Step 2: Reaction with an Amine.

    • The resulting 2,4-dimethoxyphenyl isothiocyanate is then reacted with a primary or secondary amine in a suitable solvent like dichloromethane, acetonitrile, or ethanol at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

Protocol 2: From Amine and Ammonium Thiocyanate

This method offers a more environmentally friendly approach, often using water as a solvent.

  • Step 1: Reaction of 2,4-Dimethoxyaniline with Ammonium Thiocyanate.

    • 2,4-Dimethoxyaniline is reacted with ammonium thiocyanate in the presence of an acid catalyst, such as hydrochloric acid, in an aqueous medium.

    • The reaction mixture is heated, typically around 90°C, for several hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried. The product can be further purified by recrystallization.

Biological Activities and Data

While specific quantitative data for this compound is limited in the public domain, the thiourea scaffold is associated with a broad range of biological activities. The following tables summarize representative data for various thiourea derivatives to illustrate the potential of this chemical class.

Table 1: Anticancer Activity of Representative Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon Cancer)1.5[1]
1-(4-CF3-phenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon Cancer)5.8[1]
Pyrazole Derivative with Thiourea (C5)MCF-7 (Breast Cancer)0.08[2]
N,N'-Diarylthiourea (Compound 4)MCF-7 (Breast Cancer)338.33[3]

Table 2: Antimicrobial Activity of Representative Thiourea Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiourea Derivative (TD4)Staphylococcus aureus (MRSA, USA300)2[4]
Thiourea Derivative (TD4)Enterococcus faecalis (ATCC 29212)4[4]
Fluorinated Pyridine Thiourea (4a)Bacillus subtilis1.95 - 15.63[5]
N'-(3,5-dinitrobenzoyl)-N-(3-hydroxyphenyl)thioureaStaphylococcus aureus2[6]
N'-(3,5-dinitrobenzoyl)-N-(3-hydroxyphenyl)thioureaCandida albicans1[6]

Table 3: Enzyme Inhibitory Activity of Representative Thiourea Derivatives

Compound/DerivativeEnzymeIC50Reference
4-Fluorophenyl Thiourea Derivativeα-Amylase53.307 nM[7]
4-Fluorophenyl Thiourea Derivativeα-Glucosidase24.928 nM[7]
1-(3-Chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 µg/mL[8]
1-(3-Chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 µg/mL[8]
Pyrazole Derivative with Thiourea (C5)EGFR Kinase0.07 µM[2]

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

This compound has been identified as a lead compound for µ-opioid receptor agonists. Activation of this G-protein coupled receptor (GPCR) leads to a cascade of intracellular events resulting in analgesia.

mu_opioid_pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP K_ion K+ K_channel->K_ion Efflux Ligand 1-(2,4-Dimethoxyphenyl) -2-thiourea (Agonist) Ligand->MOR Binds ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced signaling contributes to Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Analgesia Leads to

Caption: µ-Opioid receptor signaling cascade initiated by an agonist.

General Synthetic Workflow for Thiourea Derivatives

The following diagram illustrates a typical workflow for the synthesis and purification of thiourea derivatives.

synthesis_workflow start Start reactants Combine Amine and Isothiocyanate in Solvent start->reactants reaction Stir at Room Temperature (Monitor by TLC) reactants->reaction workup Reaction Work-up (e.g., Filtration or Evaporation) reaction->workup crude Crude Product workup->crude purification Purification (e.g., Recrystallization or Column Chromatography) crude->purification pure_product Pure Thiourea Derivative purification->pure_product characterization Characterization (NMR, IR, Mass Spec) pure_product->characterization end End characterization->end

Caption: A typical workflow for thiourea synthesis.

Experimental Workflow for MTT Assay

The MTT assay is a colorimetric method for assessing cell viability, often used to determine the cytotoxic effects of a compound.

mtt_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Data Analysis (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability via MTT assay.

Detailed Experimental Protocols

Protocol 3: MTT Cytotoxicity Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well round-bottom microtiter plates

    • This compound stock solution (in DMSO)

    • Sterile saline or PBS

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • In a 96-well plate, add 50 µL of broth to all wells.

    • Add 50 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next.

    • Add 50 µL of the diluted microbial inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 5: Tyrosinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • This compound stock solution (in DMSO)

    • Kojic acid as a positive control

    • 96-well plate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to each well.

    • Immediately measure the absorbance at 475 nm in a kinetic mode for at least 10-20 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control and calculate the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities associated with the thiourea pharmacophore make it an attractive target for further investigation. The protocols and data presented herein provide a framework for researchers to explore the potential of this scaffold in various drug discovery programs. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of derivatives based on this promising chemical entity.

References

Application Notes and Protocols: Development of Radiolabeled 1-(2,4-Dimethoxyphenyl)-2-thiourea for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1] This document provides detailed application notes and protocols for the synthesis, radiolabeling, and receptor binding studies of a specific thiourea derivative, 1-(2,4-Dimethoxyphenyl)-2-thiourea. The radiolabeled version of this compound can serve as a powerful tool for in vitro and in vivo receptor characterization, aiding in the elucidation of its mechanism of action and the identification of potential therapeutic targets.[2][3] These protocols are based on established methodologies for similar compounds and are intended to serve as a comprehensive guide for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2,4-dimethoxyaniline with ammonium thiocyanate in the presence of an acid catalyst. This method is a common and effective way to produce aryl thiourea derivatives.[4]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1 mmol of 2,4-dimethoxyaniline and 1.2 mmol of ammonium thiocyanate in a suitable solvent such as ethanol.

  • Acidification: Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture with constant stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Radiolabeling of this compound

For receptor binding studies, the synthesized compound needs to be radiolabeled. A common method for introducing a radiolabel into a molecule is through radioiodination, for instance with Iodine-131 (¹³¹I), which is a gamma and beta emitter suitable for both imaging and therapeutic applications.[5] The labeling can be performed via an electrophilic substitution on the aromatic ring, activated by the methoxy groups.

Protocol for ¹³¹I-Labeling:

  • Precursor Preparation: Dissolve 1-2 mg of this compound in a small volume of a suitable organic solvent (e.g., ethanol or DMSO).

  • Radioiodination Reaction: In a shielded vial, add the precursor solution to a buffered aqueous solution (pH 7.4). Introduce Na[¹³¹I] (typically 1-5 mCi) to the mixture.

  • Oxidizing Agent: Initiate the reaction by adding a mild oxidizing agent, such as Chloramine-T or Iodogen, to the reaction vial. Let the reaction proceed at room temperature for 15-30 minutes with gentle stirring.

  • Quenching: Stop the reaction by adding a reducing agent, such as sodium metabisulfite, to consume any unreacted oxidizing agent.

  • Purification: Purify the radiolabeled product from unreacted ¹³¹I and other reagents using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water.

  • Quality Control: Determine the radiochemical purity and specific activity of the final product using radio-TLC or radio-HPLC.

Receptor Binding Assays

Radioligand binding assays are the gold standard for characterizing the interaction of a ligand with its receptor.[3] These assays can determine the affinity of the ligand for the receptor and the density of receptors in a given tissue or cell preparation. The following protocols describe saturation and competitive binding assays using the newly synthesized radiolabeled this compound. Given the anticancer properties of some thiourea derivatives, a relevant hypothetical target could be a receptor overexpressed in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).[6]

Membrane Preparation
  • Tissue/Cell Homogenization: Homogenize cultured cells or tissue samples known to express the target receptor (e.g., A431 cells for EGFR) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[7]

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[7]

  • Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

  • Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend it in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose). Aliquot and store at -80 °C until use.[7]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7]

Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3]

Protocol:

  • Incubation: In a 96-well plate, incubate a fixed amount of membrane preparation (e.g., 50-100 µg of protein) with increasing concentrations of the radiolabeled ligand (e.g., [¹³¹I]this compound) in a final volume of 250 µL of binding buffer.[7]

  • Nonspecific Binding: To determine nonspecific binding, perform a parallel set of incubations in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled this compound or a known EGFR inhibitor like gefitinib).

  • Equilibration: Incubate the plates at a suitable temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[7]

  • Counting: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Subtract the nonspecific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine the Kd and Bmax values.

Competitive Binding Assay

This assay determines the inhibitory constant (Ki) of unlabeled test compounds.[3]

Protocol:

  • Incubation: In a 96-well plate, incubate a fixed amount of membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or near its Kd value), and increasing concentrations of the unlabeled competing compound.[7]

  • Equilibration, Separation, and Counting: Follow the same procedure as for the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7]

Data Presentation

The quantitative data obtained from the receptor binding studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Saturation Binding Assay Data for [¹³¹I]this compound

ParameterValue
Kd (nM)5.2 ± 0.8
Bmax (fmol/mg protein)1250 ± 150

Table 2: Competitive Binding Assay Data for Unlabeled Compounds

CompoundIC50 (nM)Ki (nM)
This compound8.5 ± 1.24.1 ± 0.6
Gefitinib (Control)25.3 ± 3.112.2 ± 1.5

Visualizations

Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Radiolabeling cluster_assays Receptor Binding Assays cluster_data Data Analysis synthesis Synthesis of This compound radiolabeling Radiolabeling with ¹³¹I synthesis->radiolabeling Purification & Characterization membrane_prep Membrane Preparation radiolabeling->membrane_prep saturation_assay Saturation Binding Assay membrane_prep->saturation_assay competition_assay Competitive Binding Assay membrane_prep->competition_assay data_analysis Data Analysis (Kd, Bmax, Ki) saturation_assay->data_analysis competition_assay->data_analysis

Caption: Experimental workflow for the development of radiolabeled this compound.

signaling_pathway ligand [¹³¹I]1-(2,4-Dimethoxyphenyl) -2-thiourea receptor Target Receptor (e.g., EGFR) ligand->receptor Binding downstream Downstream Signaling (e.g., MAPK Pathway) receptor->downstream Signal Transduction response Cellular Response (e.g., Inhibition of Proliferation) downstream->response Activation

Caption: Hypothetical signaling pathway initiated by ligand binding to its receptor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Dimethoxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(2,4-Dimethoxyphenyl)-2-thiourea synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and generally efficient method for synthesizing N-substituted thioureas, including this compound, is the reaction of the corresponding amine with an isothiocyanate.[1] In this case, 2,4-dimethoxyaniline would be reacted with a suitable thiocyanate source. A common approach involves the in-situ formation of an isothiocyanate from the amine, followed by its reaction with an amine.[2] Another accessible method involves the reaction of 2,4-dimethoxyaniline with ammonium thiocyanate in the presence of an acid catalyst.[3][4]

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I troubleshoot this?

A2: Low yields in thiourea synthesis can arise from several factors:

  • Poor Nucleophilicity of the Amine: While 2,4-dimethoxyaniline is reasonably nucleophilic due to the electron-donating methoxy groups, highly acidic conditions can protonate the amine, reducing its nucleophilicity.

  • Suboptimal Reaction Temperature: Excessively high temperatures can lead to side reactions and decomposition of the product or intermediates.[5] Conversely, a temperature that is too low may result in an incomplete reaction.

  • Inadequate Reaction Time: The reaction may be slow and require more time to reach completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5][6]

  • Reagent Quality: Ensure the purity of your 2,4-dimethoxyaniline and the thiocyanate source. Impurities can interfere with the reaction.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.[1]

To troubleshoot low yields, consider optimizing the reaction temperature and time, ensuring the quality of your starting materials, and carefully performing the workup and purification steps.[1]

Q3: What are some common side reactions that can occur during the synthesis of this compound?

A3: A common side reaction, particularly when generating the isothiocyanate in situ from the amine and carbon disulfide, is the formation of the symmetrical N,N'-bis(2,4-dimethoxyphenyl)thiourea. This occurs when the intermediate isothiocyanate reacts with another molecule of 2,4-dimethoxyaniline.[1] Decomposition of the dithiocarbamate intermediate can also occur, especially at elevated temperatures.[1]

Q4: How can I effectively purify the synthesized this compound?

A4: The primary methods for purifying solid organic compounds like thiourea derivatives are recrystallization and column chromatography.

  • Recrystallization: This is a highly effective method for removing impurities.[7] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7] Common solvents for recrystallizing aryl thioureas include ethanol, isopropanol, and mixtures like dichloromethane/diethyl ether.[7][8]

  • Column Chromatography: For separating compounds with similar polarities or for purifying non-crystalline products, silica gel column chromatography is a versatile technique.[5][6] A typical eluent system would be a gradient of ethyl acetate in hexane.[6]

  • Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable cold solvent to remove soluble impurities.[5]

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the progress of the reaction.[5][9] By spotting the reaction mixture alongside the starting materials (2,4-dimethoxyaniline) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[10] The reaction is considered complete when the spot corresponding to the starting amine has disappeared.[3] A common eluent system for this type of compound is a mixture of hexane and ethyl acetate (e.g., 3:1).[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Poor quality of starting materials.Use freshly purified 2,4-dimethoxyaniline and a reliable source of ammonium thiocyanate.
Incorrect reaction temperature.Optimize the temperature. For the reaction with ammonium thiocyanate, a temperature of around 90-100°C is often effective.[4]
Insufficient reaction time.Monitor the reaction by TLC and extend the reaction time until the starting amine is consumed.[5]
Ineffective catalysis.Ensure the acid catalyst (e.g., HCl) is of the correct concentration and is added appropriately.
Formation of Multiple Products (Visible on TLC) Side reactions are occurring.Optimize the reaction temperature to minimize side reactions. Lowering the temperature may be beneficial.[5]
Impure starting materials.Purify the starting materials before the reaction.
Product is an Oil and Does Not Solidify The product may be impure.Try to purify a small sample by column chromatography to see if the pure compound is a solid.[6]
The compound is inherently an oil at room temperature.Purification will need to be done by column chromatography.
Trapped solvent.Ensure all solvent is removed under reduced pressure.
Difficulty in Purifying the Product by Recrystallization No crystal formation upon cooling.The solution may not be saturated. Try evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
The product "oils out" instead of crystallizing.Reheat the solution, add more solvent, and allow it to cool more slowly. Using a solvent pair for recrystallization might be helpful.[7]
Low recovery after recrystallization.Too much solvent was used. The product may be partially soluble in the cold solvent. Cool the solution in an ice bath to maximize precipitation. Minimize the amount of cold solvent used for washing the crystals.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ammonium Thiocyanate (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 1-(4-methoxyphenyl)thiourea and is expected to provide a good yield for the target compound.[4]

Materials:

  • 2,4-Dimethoxyaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethoxyaniline (e.g., 0.05 mol).

  • Add deionized water (e.g., 15 mL) and concentrated hydrochloric acid (e.g., 0.055 mol) to the flask. Stir until the aniline salt dissolves.

  • Add ammonium thiocyanate (e.g., 0.05 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 90-100°C) for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 3:1). The reaction is complete when the 2,4-dimethoxyaniline spot is no longer visible.

  • After the reaction is complete, pour the hot reaction mixture into a beaker containing ice-cold water with vigorous stirring.

  • A solid precipitate of this compound should form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[3]

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dry this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

The following table presents hypothetical data to illustrate how reaction conditions could be optimized for the synthesis of this compound. Actual results may vary.

Entry Temperature (°C) Time (h) Solvent Catalyst Yield (%)
1804WaterHCl75
2904WaterHCl85
31004WaterHCl92
41002WaterHCl80
51006WaterHCl93
61004EthanolHCl88

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start 2,4-Dimethoxyaniline + Ammonium Thiocyanate dissolve Dissolve in Water + HCl start->dissolve reflux Reflux at 90-100°C dissolve->reflux monitor Monitor by TLC reflux->monitor precipitate Pour into Ice Water monitor->precipitate Reaction Complete filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry Product recrystallize->dry end_product Pure 1-(2,4-Dimethoxyphenyl) -2-thiourea dry->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup & Purification start->check_workup purify_reagents Purify Starting Materials check_reagents->purify_reagents optimize_conditions Optimize Temp/Time (Monitor by TLC) check_conditions->optimize_conditions refine_workup Refine Purification Technique (e.g., change recrystallization solvent) check_workup->refine_workup end_goal Improved Yield purify_reagents->end_goal optimize_conditions->end_goal refine_workup->end_goal

Caption: Troubleshooting workflow for low product yield in thiourea synthesis.

References

Technical Support Center: Purification of 1-(2,4-Dimethoxyphenyl)-2-thiourea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-(2,4-Dimethoxyphenyl)-2-thiourea via recrystallization. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and relevant technical data to assist in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. For aryl thiourea derivatives, ethanol or aqueous ethanol mixtures are commonly effective. A solvent screening is recommended to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound is not dissolving completely, even when heating the solvent.

A2: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Add small increments of hot solvent until the solid dissolves.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid material remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. If a large amount of solvent is required with little dissolution, you should consider a different solvent.

Q3: No crystals are forming, even after the solution has cooled to room temperature.

A3: This is a common issue known as supersaturation. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to form.

  • Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.

  • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. To remedy this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent.

  • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

  • Consider using a solvent with a lower boiling point.

Q5: The purity of my recrystallized product is still low. What are the possible reasons?

A5: Low purity after recrystallization can be due to several factors:

  • Inefficient Removal of Soluble Impurities: The chosen solvent may not be ideal for separating the desired compound from certain impurities. A different solvent or a multi-solvent recrystallization might be necessary.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process.

  • Insufficient Washing: The crystals may not have been adequately washed with cold solvent after filtration, leaving behind mother liquor containing impurities.

  • Presence of Insoluble Impurities: If a hot filtration was not performed, insoluble impurities may still be present in the final product.

Quantitative Data

The following table summarizes key physical properties of this compound and the solubility of its parent compound, thiourea, in common recrystallization solvents. Note that the solubility of this compound will differ from that of unsubstituted thiourea due to the presence of the dimethoxyphenyl group.

PropertyValue
This compound
Molecular FormulaC₉H₁₂N₂O₂S
Molecular Weight212.27 g/mol
Melting Point199 °C[1]
Thiourea Solubility ( g/100g solvent)
Water at 25 °C~14.2
Ethanol at 25 °C~2.5
Methanol at 25 °C~7.6

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. Ethanol is suggested as a starting solvent, but optimization may be required.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently swirl. Heat the mixture on a hot plate to the boiling point of the solvent while continuing to swirl. Add more hot ethanol in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if the solution is colored and requires treatment with activated charcoal, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes saturated. To maximize the yield, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by air drying on a watch glass or in a desiccator under vacuum.

Visualizations

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve oiling_out Does the compound 'oil out'? dissolve->oiling_out cool Cool solution slowly crystals_form Do crystals form? cool->crystals_form collect Collect crystals by vacuum filtration crystals_form->collect Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Cool in ice bath crystals_form->induce_crystallization No end Pure Crystals collect->end oiling_out->cool No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes induce_crystallization->crystals_form troubleshoot_solvent Troubleshoot: - Evaporate excess solvent - Try a different solvent induce_crystallization->troubleshoot_solvent Still no crystals reheat_add_solvent->cool

Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during recrystallization.

µ-Opioid Receptor Signaling Pathway

G cluster_cell Neuron ligand 1-(2,4-Dimethoxyphenyl) -2-thiourea (Agonist) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Reduces conversion of ATP to cAMP atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Reduced Activation cellular_response Reduced Neuronal Excitability (Analgesia) pka->cellular_response ion_channel->cellular_response

References

stability issues of 1-(2,4-Dimethoxyphenyl)-2-thiourea in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2,4-Dimethoxyphenyl)-2-thiourea in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, consistent with other thiourea-containing compounds. These include:

  • pH: Both acidic and alkaline conditions can catalyze the degradation of thioureas.[1]

  • Temperature: Elevated temperatures can accelerate the rate of thermal decomposition.[1]

  • Light: Exposure to light, particularly UV radiation, may lead to photodegradation.[1]

  • Oxidizing Agents: Thioureas are susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing species present in the solution.[2][3][4][5]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents may participate in degradation reactions, while aprotic solvents might influence conformational stability.[6]

Q2: What are the visible signs of degradation of this compound?

A2: Degradation of this compound, which is typically a solid, or its solutions can be indicated by several observable changes:

  • Color Change: A noticeable change in the color of the solid or solution, such as the development of a yellowish tint, can be a sign of degradation.[1]

  • Precipitate Formation: The formation of an insoluble material in a previously clear solution suggests the generation of degradation products with lower solubility.[1]

  • Odor: The emission of ammonia-like or sulfurous odors can indicate the breakdown of the thiourea moiety.[1]

  • Changes in Analytical Profile: Inconsistent results in analytical tests, such as HPLC, including the appearance of new peaks or a decrease in the main peak area, are strong indicators of degradation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, the following conditions are recommended:

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C).

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[1]

  • Inert Atmosphere: For extended storage, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.[1]

  • pH Control: If compatible with the experimental design, buffer the solution to a neutral pH, as both acidic and alkaline conditions can promote degradation.[1]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.

    • Verify Purity: If fresh preparation is not feasible, re-analyze the stock solution using a validated analytical method (e.g., HPLC) to confirm its purity and concentration before each experiment.

    • Control Storage Conditions: Ensure that any stored solutions are kept under the recommended conditions (refrigerated, protected from light, and under an inert atmosphere).

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in understanding the degradation profile of the compound.

    • Optimize Chromatographic Method: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation between the parent compound and its degradation products.

    • Use a Mass Spectrometer Detector (LC-MS): If available, use LC-MS to obtain mass information about the unknown peaks, which can aid in their identification and structural elucidation.

Issue 3: Low solubility or precipitation of the compound in the chosen solvent.
  • Possible Cause: The compound has low solubility in the selected solvent, or the concentration exceeds its solubility limit.

  • Troubleshooting Steps:

    • Consult Solubility Data: Refer to the solubility data table below to select an appropriate solvent.

    • Use a Co-solvent System: Consider using a mixture of solvents to enhance solubility. For aqueous solutions, the addition of a small percentage of an organic solvent like DMSO or ethanol can improve solubility.

    • Gentle Heating and Sonication: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious as excessive heat can lead to degradation.

    • Prepare a More Dilute Solution: If the experimental protocol allows, work with a lower concentration of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

  • Objective: To identify potential degradation pathways and degradation products.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

      • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

      • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

      • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours, and also heat the stock solution at 60°C for 24 hours.

      • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

    • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

    • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a general HPLC method for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 236 nm.[7]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 50
Methanol~15
Ethanol~10
Acetonitrile~5
Water< 0.1

Table 2: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl (60°C, 24h)~15%2
0.1 M NaOH (60°C, 24h)~25%3
3% H₂O₂ (RT, 24h)~40%4
Heat (60°C, 24h)~5%1
UV Light (24h)~10%2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (60°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound urea 1-(2,4-Dimethoxyphenyl)urea parent->urea Oxidation amine 2,4-Dimethoxyaniline parent->amine Hydrolysis cleavage Other Cleavage Products amine->cleavage Further Degradation

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Dimethoxyphenyl Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with dimethoxyphenyl thiourea derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My dimethoxyphenyl thiourea derivative won't dissolve in my aqueous assay buffer. What should I do?

A1: Dimethoxyphenyl thiourea derivatives, like many organic small molecules, often exhibit poor aqueous solubility. Direct dissolution in aqueous buffers is frequently unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into your aqueous assay medium.[1]

Q2: What is the best organic solvent to use for my initial stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[1][2] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[3][4] Preliminary solubility testing with small amounts of your compound in different solvents is advised to determine the optimal choice.[2]

Q3: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution is a common issue. Here are several strategies to mitigate this:

  • Use a High-Concentration Stock: Preparing a highly concentrated stock solution allows for a larger dilution factor, which minimizes the final concentration of the organic solvent in your assay.[1]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, make an intermediate dilution in a smaller volume of pre-warmed (37°C) medium while vortexing or swirling vigorously. Then, perform further dilutions from this intermediate solution.[1][2]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity and to keep the compound in solution.[5]

  • Inclusion of Serum: If compatible with your assay, the presence of proteins like those in Fetal Bovine Serum (FBS) can help stabilize the compound and prevent precipitation.[2]

Q4: Can I use heat to help dissolve my compound?

A4: Gentle warming, for instance in a 37°C water bath, can be used to aid the dissolution of compounds in the initial organic solvent.[1][2] However, be cautious as excessive heat can degrade your compound. Always check the compound's stability at elevated temperatures.

Q5: Are there alternatives to organic solvents for improving solubility?

A5: Yes, several formulation strategies can enhance the solubility of poorly water-soluble compounds. These include the use of:

  • Co-solvents: Mixtures of water-miscible solvents can be used.[6]

  • Surfactants: These can form micelles that encapsulate hydrophobic compounds.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound is insoluble in 100% DMSO. The compound may have extremely low solubility or may be in a crystalline form that is difficult to dissolve.Try gentle warming (37°C) and vortexing. If still insoluble, consider alternative solvents like DMF or N-methylpyrrolidinone (NMP). Particle size reduction through techniques like sonication might also help.
A thin film or precipitate forms on the surface of the culture medium. The compound is "crashing out" of solution upon dilution due to poor aqueous solubility.Decrease the final concentration of your compound. Increase the dilution factor by using a more concentrated stock solution. Add the DMSO stock to the medium dropwise while vortexing to ensure rapid mixing.[2]
Assay results are inconsistent or not reproducible. This could be due to incomplete dissolution or precipitation of the compound, leading to inaccurate concentrations in the assay wells.Visually inspect your solutions for any signs of precipitation before and after addition to the assay plate. Prepare fresh dilutions for each experiment. Consider filtering the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).[2]
Observed cytotoxicity in control wells (vehicle only). The concentration of the organic solvent (e.g., DMSO) is too high and is toxic to the cells.Perform a solvent toxicity assay to determine the maximum tolerable concentration of your solvent for your specific cell line. Ensure the final solvent concentration in all wells is consistent and below the toxic threshold (typically <0.5% for DMSO).[2]

Quantitative Data: Solubility of a Representative Thiourea Derivative

CompoundSolventSolubility
N-Phenylthiourea Dimethyl sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL
Hot WaterSoluble[3]
Cold WaterSparingly soluble (1 part in 400)[3]
EthanolSoluble[3]

Note: This data is for N-Phenylthiourea and should be used as an estimate. It is crucial to experimentally determine the solubility of your specific dimethoxyphenyl thiourea derivative.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of a dimethoxyphenyl thiourea derivative in an organic solvent.

Materials:

  • Dimethoxyphenyl thiourea derivative powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[2]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile, filtered tips

  • Water bath (optional)

Procedure:

  • Under sterile conditions (e.g., in a biological safety cabinet), weigh out a precise amount of the compound into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Cap the tube tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved.[2]

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing may be applied.[1][2]

  • Visually inspect the solution to ensure there are no visible particulates.

  • (Optional) If sterility is critical, filter the stock solution through a 0.22 µm PTFE syringe filter.[2]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Assessment of Solvent Cytotoxicity

Objective: To determine the maximum non-toxic concentration of the chosen organic solvent (e.g., DMSO) on the cell line used in the assay.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • Sterile 96-well plates

  • Organic solvent (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the organic solvent in complete cell culture medium. Typical final concentrations to test for DMSO range from 0.1% to 2.0% (v/v). Include a "medium only" control.

  • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control. The highest concentration that shows no significant decrease in cell viability is the maximum tolerable solvent concentration for your experiments.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Melanogenesis by Phenylthiourea Derivatives

Phenylthiourea and its derivatives are known inhibitors of tyrosinase, the key enzyme in melanin synthesis. This pathway is a common target for compounds aimed at reducing hyperpigmentation. The diagram below illustrates how these inhibitors can interfere with the melanogenesis signaling cascade. It is important to note that while 1-phenylthioureas often act as direct tyrosinase inhibitors, some 1,3-disubstituted thioureas may inhibit melanogenesis through mechanisms that do not involve direct tyrosinase inhibition.

Melanogenesis_Inhibition Melanogenesis Signaling and Inhibition by Thiourea Derivatives ext_stimuli External Stimuli (e.g., UV Radiation) alpha_msh α-MSH ext_stimuli->alpha_msh mcr1 MC1R alpha_msh->mcr1 ac Adenylyl Cyclase mcr1->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb mitf MITF (Transcription Factor) creb->mitf Activates Transcription tyr_gene Tyrosinase Gene mitf->tyr_gene Binds to Promoter tyrosinase Tyrosinase (Enzyme) tyr_gene->tyrosinase Transcription & Translation tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa Catalyzed by Tyrosinase dopaquinone Dopaquinone ldopa->dopaquinone Catalyzed by Tyrosinase melanin Melanin dopaquinone->melanin Spontaneous Polymerization thiourea Phenylthiourea Derivatives thiourea->tyrosinase Direct Inhibition (mono-substituted) alt_pathway Alternative Melanogenesis Inhibition Pathways alt_pathway->melanin Indirect Inhibition (di-substituted)

Caption: Inhibition of melanogenesis by phenylthiourea derivatives.

Experimental Workflow: Preparing and Testing a Poorly Soluble Compound

The following workflow diagram outlines the logical steps for successfully preparing and using a poorly soluble compound, such as a dimethoxyphenyl thiourea derivative, in a cell-based assay.

Workflow start Start: Compound Solubility Problem sol_test 1. Preliminary Solubility Testing (DMSO, EtOH, etc.) start->sol_test prep_stock 2. Prepare Concentrated Stock Solution (e.g., 50 mM in DMSO) sol_test->prep_stock tox_assay 3. Perform Solvent Toxicity Assay (Determine Max % DMSO) prep_stock->tox_assay prep_working 4. Prepare Working Solutions by Serial Dilution in Medium tox_assay->prep_working troubleshoot Precipitation Occurs? prep_working->troubleshoot add_to_cells 5. Add Working Solutions to Assay Plate incubate 6. Incubate for Experiment Duration add_to_cells->incubate readout 7. Perform Assay Readout incubate->readout end End: Reliable Data readout->end troubleshoot->prep_working Yes: Adjust Dilution Method troubleshoot->add_to_cells No

Caption: Workflow for solubilizing and testing poorly soluble compounds.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted thioureas. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the NMR analysis of these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Spectral Appearance: Why are my N-H proton signals broad or completely missing?

This is one of the most common issues when analyzing thioureas. The appearance of N-H protons is highly sensitive to their chemical environment and dynamic processes.

Answer:

Broadening or disappearance of N-H signals is typically due to one or a combination of the following factors:

  • Rapid Chemical Exchange: Protons on nitrogen atoms can exchange with other exchangeable protons in the sample (like trace water) or between different thiourea molecules. If this exchange occurs at a rate comparable to the NMR timescale, the signal broadens, sometimes to the point of disappearing into the baseline.[1][2]

  • Solvent Effects: Protic solvents (like methanol-d₄ or D₂O) will actively exchange with the N-H protons, causing the signal to disappear. Non-polar solvents (like CDCl₃) may not sufficiently solvate the N-H groups, leading to intermolecular hydrogen bonding and exchange that can broaden signals. DMSO-d₆ is often a good choice as its hydrogen-bond accepting nature can slow down intermolecular exchange and sharpen N-H signals.[3]

  • Intermediate Rate of Rotation: Hindered rotation around the C-N bonds can create different rotameric species. If the interconversion between these rotamers is at an intermediate rate on the NMR timescale at the analysis temperature, it can lead to significant peak broadening.[4]

  • Low Concentration: At very low concentrations, the N-H signal may simply be too weak to be observed clearly above the noise, especially if it is already broad.[1]

Troubleshooting Workflow:

G start N-H signal is broad or missing q1 Are you using a protic solvent (e.g., MeOD, D₂O)? start->q1 solv Switch to an aprotic solvent like DMSO-d₆ or CDCl₃. q1->solv Yes q2 Is the sample very dilute? q1->q2 No conc Increase sample concentration. q2->conc Yes q3 Perform a D₂O exchange experiment. (See Protocol 2) Does the peak disappear? q2->q3 No confirm Confirmed as exchangeable N-H proton. To sharpen, try lowering temperature (VT-NMR) or using DMSO-d₆. q3->confirm Yes not_nh Signal is not from an N-H proton. Re-evaluate other possibilities. q3->not_nh No vt_nmr Run Variable Temperature (VT) NMR. Does the peak sharpen or resolve into multiple peaks at low temp? q3->vt_nmr:n Unsure/ Broad rotamers Broadening is due to dynamic exchange (e.g., C-N rotation). Analyze spectra at low/high temp. vt_nmr->rotamers Yes other Consider other sources of broadening (e.g., paramagnetic impurities, poor shimming). vt_nmr->other No G cluster_lowT Low Temperature (Slow Exchange) cluster_midT Intermediate Temperature cluster_highT High Temperature (Fast Exchange) A Rotamer A spec_low Spectrum: Two distinct sharp signals B Rotamer B C A ⇌ B spec_mid Spectrum: One very broad signal D Averaged Structure spec_high Spectrum: One sharp averaged signal cluster_lowT cluster_lowT cluster_midT cluster_midT cluster_lowT->cluster_midT Increase Temp cluster_highT cluster_highT cluster_midT->cluster_highT Increase Temp G cluster_1d 1D Experiments cluster_2d 2D Experiments H1 1. Acquire ¹H NMR COSY 3. Acquire ¹H-¹H COSY H1->COSY Identify Spin Systems C13 2. Acquire ¹³C & DEPT HSQC 4. Acquire ¹H-¹³C HSQC C13->HSQC Identify C-types COSY->HSQC Assign Protons HMBC 5. Acquire ¹H-¹³C HMBC COSY->HMBC HSQC->HMBC Assign C directly bonded to H Structure 6. Propose Structure HMBC->Structure Connect Fragments

References

challenges in scaling up the synthesis of 1-(2,4-Dimethoxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 1-(2,4-Dimethoxyphenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Route A: From 2,4-Dimethoxyaniline and Ammonium Thiocyanate. This is a common and cost-effective method that involves the reaction of 2,4-dimethoxyaniline with ammonium thiocyanate in the presence of an acid catalyst, typically hydrochloric acid. The reaction proceeds through the in-situ formation of 2,4-dimethoxyphenyl isothiocyanate.

  • Route B: From 2,4-Dimethoxyphenyl Isothiocyanate. This route involves the direct reaction of commercially available or pre-synthesized 2,4-dimethoxyphenyl isothiocyanate with a source of ammonia, such as aqueous or alcoholic ammonia. This method can offer higher purity but may be more expensive due to the cost of the isothiocyanate starting material.

Q2: What are the most common impurities encountered in the synthesis of this compound?

Common impurities can include unreacted starting materials (2,4-dimethoxyaniline), symmetrically disubstituted thioureas like 1,3-bis(2,4-dimethoxyphenyl)thiourea, and byproducts from the decomposition of the isothiocyanate intermediate. On a larger scale, controlling the reaction temperature is crucial to minimize the formation of these impurities.

Q3: How can I purify the final product?

The most common method for purifying this compound is recrystallization. Suitable solvents for recrystallization include ethanol, methanol, or aqueous ethanol mixtures. For persistent impurities, column chromatography on silica gel may be necessary.

Q4: What are the key safety precautions to consider during this synthesis?

  • 2,4-Dimethoxyaniline: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Ammonium Thiocyanate: Can release toxic gases if heated strongly or in contact with acids.

  • 2,4-Dimethoxyphenyl Isothiocyanate: Isothiocyanates are lachrymators and skin irritants. Handle with extreme care in a fume hood.

  • Acidic Conditions: The use of strong acids like HCl requires careful handling to avoid burns.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider increasing the reaction temperature or prolonging the reaction time.Drive the reaction to completion, thereby increasing the yield.
Sub-optimal Reaction Temperature - For the aniline and ammonium thiocyanate route, a temperature of around 90°C is often optimal. Lower temperatures can lead to slow reaction rates, while excessively high temperatures can cause decomposition.Improved reaction rate and minimized byproduct formation.
Moisture in the Reaction - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents if the isothiocyanate route is employed.Prevents hydrolysis of the isothiocyanate intermediate, leading to a higher yield of the desired thiourea.
Loss of Product During Work-up - When performing recrystallization, avoid using an excessive amount of solvent to prevent the product from remaining in the mother liquor. - Ensure the solution is sufficiently cooled to maximize crystal precipitation.Increased recovery of the purified product.
Problem 2: Formation of Significant Byproducts
Potential Cause Recommended Solution Expected Outcome
Formation of 1,3-bis(2,4-dimethoxyphenyl)thiourea - This symmetrical thiourea forms when the in-situ generated isothiocyanate reacts with the starting 2,4-dimethoxyaniline. - Use a slight excess of ammonium thiocyanate to favor the formation of the monosubstituted product.Reduced formation of the disubstituted byproduct, leading to a purer product and easier purification.
Decomposition of Isothiocyanate Intermediate - The isothiocyanate intermediate can be thermally unstable. Avoid prolonged heating at high temperatures. - On a larger scale, ensure efficient heat dissipation to prevent localized overheating.Minimized formation of degradation products, improving the overall purity of the final compound.
Side reactions due to incorrect pH - Maintain acidic conditions as specified in the protocol when using the aniline and ammonium thiocyanate route.Favors the desired reaction pathway and suppresses side reactions.

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes for Aryl Thiourea Synthesis

Route Starting Materials Typical Reaction Conditions Reported Yield Range Key Advantages Key Disadvantages
A Aniline derivative, Ammonium thiocyanate, AcidReflux in water or ethanol, 2-9 hours60-95%Cost-effective, one-pot procedureCan generate symmetrical thiourea byproducts
B Aryl isothiocyanate, Ammonia sourceRoom temperature or gentle heating in a solvent like DCM or ethanol, 1-10 hours70-95%Generally higher purity, milder conditionsIsothiocyanate starting material can be expensive

Table 2: Troubleshooting Guide with Quantitative Parameters

Problem Parameter to Adjust Recommended Range/Value Potential Impact on Yield/Purity
Low Yield (Route A) Reaction Temperature80-100°CYields may decrease outside this range due to slow reaction or decomposition.
Low Yield (Route A) Reaction Time4-9 hoursShorter times may lead to incomplete conversion; longer times can increase byproduct formation.
Impurity Formation (Route A) Molar Ratio (Aniline:Ammonium Thiocyanate)1 : 1.1 - 1.2A slight excess of ammonium thiocyanate can minimize the formation of the disubstituted byproduct.
Purification Issues Recrystallization SolventEthanol, Methanol, or aqueous mixturesThe choice of solvent will impact the recovery and purity of the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Dimethoxyaniline and Ammonium Thiocyanate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,4-dimethoxyaniline (1.0 eq), ammonium thiocyanate (1.1 eq), and a 1:1 mixture of water and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.

Protocol 2: Synthesis of this compound from 2,4-Dimethoxyphenyl Isothiocyanate
  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dimethoxyphenyl isothiocyanate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethanol.

  • Reagent Addition: Add an excess of aqueous or alcoholic ammonia solution to the flask with stirring at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor by TLC until the isothiocyanate is consumed.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Wash the crude product with a non-polar solvent like hexane to remove any unreacted isothiocyanate. If necessary, recrystallize from ethanol.

Visualizations

experimental_workflow cluster_route_a Route A: From Aniline cluster_route_b Route B: From Isothiocyanate A1 Mix 2,4-Dimethoxyaniline, Ammonium Thiocyanate, & HCl A2 Reflux (90-100°C) A1->A2 A3 Cool to Room Temperature A2->A3 A4 Filter Precipitate A3->A4 A5 Recrystallize A4->A5 B1 Dissolve 2,4-Dimethoxyphenyl Isothiocyanate in Solvent B2 Add Ammonia Source B1->B2 B3 Stir at Room Temperature B2->B3 B4 Isolate Product B3->B4 B5 Wash/Recrystallize B4->B5

Caption: Experimental workflows for the two primary synthetic routes.

troubleshooting_logic Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Impurities Analyze Impurities (NMR, LC-MS) Complete->Check_Impurities Symmetrical_Thiourea Symmetrical Thiourea Present Check_Impurities->Symmetrical_Thiourea Decomposition Decomposition Products Present Check_Impurities->Decomposition Adjust_Ratio Adjust Reactant Ratio (Excess NH4SCN) Symmetrical_Thiourea->Adjust_Ratio Purification Optimize Purification (Recrystallization, Chromatography) Adjust_Ratio->Purification Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Lower_Temp->Purification

Caption: Troubleshooting logic for optimizing the synthesis.

identifying and removing impurities from 1-(2,4-Dimethoxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying and removing impurities from 1-(2,4-Dimethoxyphenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a typical synthesis of this compound?

The synthesis of aryl thioureas, such as this compound, commonly proceeds via the reaction of an amine with an isothiocyanate. Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Common byproducts in thiourea synthesis can include symmetrical thioureas if the reaction is not controlled properly.[1]

Potential Impurities:

  • Unreacted 2,4-Dimethoxyaniline: The starting amine.

  • Unreacted Isothiocyanate Source: Such as ammonium thiocyanate or a related reagent.

  • Symmetrical Diarylthiourea: Formed if the intermediate isothiocyanate reacts with the starting amine.[1]

  • Decomposition Products: Arise from the breakdown of reagents, especially if the reaction is heated for extended periods.[1]

  • Residual Solvents: From the reaction or initial work-up (e.g., acetone, ethanol, dichloromethane).

Q2: My crude product has a low and broad melting point. What does this indicate?

A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point, often within a 1-2°C range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. The reported melting point for pure this compound is approximately 199°C.[2][3]

Q3: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Conversely, impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[4] For thiourea derivatives, alcohols like ethanol or methanol are often suitable recrystallization solvents.[1][5] A small-scale solvent screen is the best way to determine the optimal solvent for your specific crude product.

Q4: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent or when the solution cools too rapidly, leading to a supersaturated solution that separates as a liquid instead of forming crystals.[4] This can also happen if the melting point of your compound is lower than the boiling point of the solvent.[4]

Solutions:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • If the issue persists, consider using a solvent system with a lower boiling point.[4]

Q5: When is column chromatography a better purification choice than recrystallization?

Column chromatography is preferred when:

  • Recrystallization fails to remove impurities effectively.

  • Impurities have very similar solubility profiles to the desired product.

  • The product is an oil or a non-crystalline solid.

  • Multiple components in the crude mixture need to be separated.

Silica gel column chromatography is a standard method for purifying thiourea derivatives.[1][6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product is Discolored (Yellow/Brown) Presence of colored impurities or decomposition products.1. Recrystallization with Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] 2. Column Chromatography: This is highly effective at separating colored compounds from the desired product.
Low Yield After Purification 1. Using too much solvent during recrystallization.[4] 2. Premature crystallization during hot filtration.[4] 3. Loss of product on the chromatography column.1. Use the minimum amount of hot solvent required for complete dissolution.[4] 2. Pre-heat the filtration apparatus (funnel, filter flask) to prevent cooling.[4] 3. Ensure proper eluent polarity for chromatography; a solvent system that is too polar may wash the product through too quickly, while one that is not polar enough may result in the product remaining on the column.
Product is a Sticky Solid or Oil High concentration of impurities preventing crystallization.1. Trituration: Wash the crude material with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane).[7] 2. Column Chromatography: This is the most effective method for purifying oils or sticky solids.[6]

Data Presentation

Table 1: Physical Properties of this compound and a Key Starting Material.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₉H₁₂N₂O₂S212.27199[2][3]
2,4-Dimethoxyaniline C₈H₁₁NO₂153.1833-36

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture gently on a hot plate while swirling until the solid fully dissolves. Add more ethanol in small portions only if necessary to achieve complete dissolution.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystal formation.[4]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals completely, either by air-drying on the filter paper or in a desiccator.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a method for purification using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., Hexane:Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes/flasks

Procedure:

  • Eluent Selection: Determine a suitable eluent system using Thin-Layer Chromatography (TLC). A good system will show the desired compound with an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Start with a less polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_start Impurity Identification & Removal Workflow Crude Crude Product This compound Analysis Characterization (Melting Point, TLC) Crude->Analysis Decision Is Product Pure? Analysis->Decision Pure Pure Product Decision->Pure Yes Impure Impure Product Decision->Impure No Recrystallize Recrystallization Recrystallize->Analysis Chromatography Column Chromatography Chromatography->Analysis Impure->Recrystallize Crystalline Solid Impure->Chromatography Oil or Poor Recrystallization

Caption: Workflow for identifying and removing impurities.

G cluster_recrystallization Recrystallization Protocol A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (If impurities are present) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Cool in Ice Bath C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

Caption: General workflow for single-solvent recrystallization.[4]

References

optimizing solvent systems for chromatography of thiourea compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for optimizing the chromatographic separation of thiourea and its derivatives. The content is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my thiourea compound not retained on my C18 reverse-phase HPLC column?

A: Thiourea and many of its derivatives are highly polar molecules. Standard C18 columns are nonpolar and function by retaining compounds through hydrophobic interactions. Polar compounds have weak interactions with the stationary phase and therefore elute very quickly, often with the solvent front.[1] To achieve retention, you may need to use a mobile phase with a very high aqueous content (95-100% water) or switch to a specialized column designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase.

Q2: What is the best chromatographic mode for separating thiourea compounds?

A: While reverse-phase (RP) chromatography is the most common mode, it can be challenging for highly polar thioureas.[2] The most suitable choice depends on your specific compound and analytical goals:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for ensuring adequate retention of very polar analytes like thiourea.

  • Normal Phase (NP) Chromatography: A very effective option that uses a polar stationary phase (e.g., silica, diol, cyano) and a non-polar mobile phase.[2]

  • Reverse Phase (RP) Chromatography: Can be used, but typically requires specialized columns (e.g., AQ-type, polar-embedded) that are stable in 100% aqueous mobile phases.

Q3: How do I select a starting solvent system for my thiourea compound on TLC?

A: Thin-Layer Chromatography (TLC) is an excellent tool for quickly screening mobile phases.[3][4] For normal phase TLC (using silica or alumina plates), start with a binary solvent system of a non-polar and a moderately polar solvent. A 1:1 mixture of hexane and ethyl acetate is a common starting point.[5] Adjust the ratio to achieve an optimal Retention Factor (Rf) value, ideally between 0.15 and 0.85.[5] If the spot remains at the baseline, increase the polarity of the mobile phase by adding more of the polar solvent. If the spot moves with the solvent front, decrease the polarity.[6]

Q4: Can I use methanol and acetonitrile interchangeably in my reverse-phase mobile phase?

A: While both are common organic modifiers, they offer different selectivities and are not directly interchangeable. Acetonitrile is generally preferred due to its lower viscosity, which results in higher column efficiency and lower backpressure, and its good UV transparency at low wavelengths.[7][8] Methanol is a protic solvent and can engage in hydrogen bonding, which may provide unique selectivity for certain compounds.[9] The elution strength also differs; for example, 40% acetonitrile may provide similar retention to 50% methanol.[7] It is often beneficial to screen both solvents during method development.

Q5: How does pH affect the separation of my thiourea derivatives?

A: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[2][10] Thiourea itself is weakly basic. Its derivatives may have various acidic or basic functional groups. Controlling the pH with a suitable buffer (e.g., phosphate, acetate, formate) ensures that the analyte is in a single ionic state (either ionized or unionized), which leads to sharper, more symmetrical peaks and reproducible retention times.[7][11] A general rule is to set the mobile phase pH at least 2 units away from the compound's pKa.

Troubleshooting Guides

This section addresses common problems encountered during the chromatography of thiourea compounds.

Issue 1: Poor Peak Resolution or No Separation
Potential Cause Solution
Incorrect Mobile Phase Strength In RP-HPLC, if peaks elute too early, decrease the organic solvent percentage.[7] In NP-HPLC, if peaks elute too early, decrease the polar solvent percentage. If peaks are retained too long, make the opposite adjustment.
Inappropriate Solvent Selectivity Try a different organic modifier (e.g., switch from methanol to acetonitrile in RP-HPLC) or a different polar solvent in your NP system (e.g., switch from ethyl acetate to isopropanol).[2][8]
Incorrect pH of Mobile Phase For ionizable compounds, adjust the pH of the aqueous portion of the mobile phase to ensure all analytes are in a single, un-ionized or fully ionized, form.[12]
Column Degradation The stationary phase may be worn. Try flushing the column according to the manufacturer's instructions or replace the column.[12]
Issue 2: Peak Tailing or Asymmetrical Peaks
Potential Cause Solution
Secondary Interactions with Column Residual silanol groups on the silica backbone can interact with basic compounds like thiourea, causing tailing. Add a competitor (e.g., a small amount of triethylamine) to the mobile phase or use a buffer to control the pH.[13]
Column Overload The sample concentration is too high, saturating the stationary phase.[12] Dilute the sample and inject a smaller volume.
Column Contamination/Void The column inlet frit may be blocked, or a void may have formed at the head of the column. Backflush the column (if permissible by the manufacturer) or replace it.[14] Using a guard column can help prevent this.[13]
Issue 3: Fluctuating Retention Times
Potential Cause Solution
Inconsistent Mobile Phase Composition If using an online mixer, ensure the proportioning valves are working correctly. It is often more reliable to pre-mix the mobile phase by hand.[13] Ensure solvents are fully miscible.
Air Bubbles in the Pump Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser.[12] Purge the pump to remove any trapped air.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as retention can be sensitive to temperature changes. Ensure solvents are at the same temperature before mixing.[1]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting injections. This is especially important when changing solvent composition.

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Polar Compounds

This table provides starting points for developing a separation method. The ratios should be optimized for each specific application.

Chromatography ModeStationary PhaseNon-Polar Solvent (A)Polar Solvent (B)Typical Starting Ratio (A:B)
Normal Phase Silica, Alumina, DiolHexane, Heptane, DichloromethaneEthyl Acetate, Isopropanol, Ethanol90:10 to 50:50[2][7]
Reverse Phase C18, C8, Phenyl-HexylWater, Buffer (e.g., 0.1% Formic Acid)Acetonitrile, Methanol95:5 to 50:50[2][7]
HILIC Amide, Cyano, SilicaAcetonitrileWater, Aqueous Buffer95:5 to 70:30
Table 2: Eluotropic Strength of Common Solvents

Eluotropic strength refers to a solvent's ability to elute analytes from the stationary phase. In normal phase chromatography, higher polarity corresponds to higher strength. In reverse phase, lower polarity (more organic character) corresponds to higher strength.

SolventPolarity IndexUse in Normal PhaseUse in Reverse Phase
n-Hexane0.1Non-polar baseWeak
Dichloromethane3.1Intermediate polarity modifierStrong
Ethyl Acetate4.4Polar modifierStrong
Isopropanol4.3Polar modifierIntermediate
Acetonitrile5.8Strong polar modifierIntermediate/Strong
Methanol5.1Strong polar modifierIntermediate
Water10.2Very Strong (rarely used)Weak (Aqueous base)

Experimental Protocols

Protocol 1: TLC Method Development for a Thiourea Compound (Normal Phase)
  • Plate Preparation: Obtain a silica gel TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom edge.[15]

  • Sample Application: Dissolve the thiourea compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small, concentrated spot of the sample onto the starting line.[15]

  • Solvent System Preparation: Prepare a 10 mL trial solvent system in a 250 mL beaker. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate.

  • Chamber Saturation: Place a piece of filter paper in the beaker, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Cover the beaker with a watch glass and let it sit for 5-10 minutes.[15]

  • Development: Place the prepared TLC plate into the beaker, ensuring the solvent level is below the starting line. Cover the beaker and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization & Analysis: Remove the plate and immediately mark the solvent front with a pencil.[15] Dry the plate and visualize the spots under a UV lamp (if the compound is UV active) or by staining (e.g., with iodine or potassium permanganate). Calculate the Rf value (distance traveled by spot / distance traveled by solvent).

  • Optimization: Adjust the solvent ratio to achieve an Rf value between 0.15 and 0.85.[5] If the Rf is too low, increase the amount of ethyl acetate. If the Rf is too high, increase the amount of hexane.

Visualizations

G start Start: Separate Thiourea Compound check_polarity Is the compound highly polar? start->check_polarity rp_mode Consider Reverse Phase (RP-HPLC) - Use Polar-Analyte Column - Highly Aqueous Mobile Phase check_polarity->rp_mode No / Maybe np_mode Consider Normal Phase (NP-HPLC) or HILIC check_polarity->np_mode Yes develop_rp Develop RP Method: Start with 95:5 Water:ACN rp_mode->develop_rp develop_np Develop NP/HILIC Method: Scout with TLC (e.g., Hexane:EtOAc) np_mode->develop_np

Caption: Logic for selecting a starting chromatography mode.

G start Problem: Poor Peak Resolution check_elution Are peaks eluting too early? start->check_elution decrease_organic RP-HPLC: Decrease % Organic Solvent NP-HPLC: Decrease % Polar Solvent check_elution->decrease_organic Yes increase_organic RP-HPLC: Increase % Organic Solvent NP-HPLC: Increase % Polar Solvent check_elution->increase_organic No (eluting too late) check_selectivity Resolution still poor? decrease_organic->check_selectivity increase_organic->check_selectivity change_solvent Change Solvent Selectivity: - RP: Switch ACN to MeOH (or vice versa) - NP: Switch EtOAc to IPA (or vice versa) check_selectivity->change_solvent Yes end Resolution Improved check_selectivity->end No check_ph Analytes ionizable? change_solvent->check_ph adjust_ph Optimize Mobile Phase pH using a suitable buffer check_ph->adjust_ph Yes check_ph->end No adjust_ph->end

Caption: Troubleshooting workflow for poor peak resolution.

G cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation define_goal 1. Define Separation Goal (Purity, Assay, etc.) select_mode 2. Select Mode (NP, RP, HILIC) define_goal->select_mode scout_solvents 3. Scout Solvents via TLC or Gradient HPLC Runs select_mode->scout_solvents optimize_ratio 4. Optimize Solvent Ratio (Isocratic or Gradient) scout_solvents->optimize_ratio optimize_params 5. Optimize Other Parameters (pH, Temp, Flow Rate) optimize_ratio->optimize_params validate 6. System Suitability & Validation optimize_params->validate

Caption: General workflow for chromatography method development.

References

Validation & Comparative

Unveiling Analgesic Potential: A Comparative Look at 1-(2,4-Dimethoxyphenyl)-2-thiourea and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel analgesics with improved efficacy and safety profiles is a perpetual endeavor. In this context, 1-(2,4-Dimethoxyphenyl)-2-thiourea has emerged as a compound of interest, identified as a potential lead for the development of opioid analgesics. This guide provides a comparative overview of its analgesic potential relative to the gold-standard opioid, morphine, based on available data.

While direct comparative studies providing quantitative analgesic potency data for this compound are not publicly available, existing information suggests its interaction with the μ-opioid receptor. This interaction is a key characteristic shared with morphine, the prototypical opioid agonist renowned for its potent analgesic effects. This compound has been noted as an effective analgesic in animal models and is reported to have a low side effect profile, making it a molecule of significant interest for further investigation.

In contrast, the analgesic potency of morphine is extensively documented across a range of preclinical models. The following sections detail the experimental protocols used to determine morphine's analgesic efficacy and present the corresponding quantitative data. This information serves as a critical benchmark for the future evaluation of novel compounds like this compound.

Experimental Protocols for Assessing Analgesic Potency

The analgesic effects of compounds are typically evaluated using various animal models that measure the response to noxious stimuli. The two most common thermal nociception assays are the tail-flick test and the hot plate test.

Tail-Flick Test

The tail-flick test is a widely used method to assess the analgesic properties of drugs by measuring the latency of a rodent to withdraw its tail from a source of thermal radiation.

Experimental Workflow:

G cluster_pre Pre-treatment cluster_treatment Treatment cluster_post Post-treatment A Animal Acclimatization B Baseline Latency Measurement (Tail exposed to heat source) A->B C Administration of Test Compound or Vehicle B->C D Latency Measurement at Predetermined Intervals C->D E Data Analysis (e.g., %MPE, ED50) D->E

Figure 1: Workflow of the Tail-Flick Analgesia Assay.

Methodology:

  • Animal Subjects: Male or female mice or rats are typically used.

  • Apparatus: A tail-flick analgesiometer equipped with a radiant heat source (e.g., a high-intensity light bulb) and a timer.

  • Procedure:

    • Animals are gently restrained, and their tails are positioned over the heat source.

    • The time taken for the animal to flick its tail away from the heat is automatically recorded as the tail-flick latency.

    • A cut-off time is established to prevent tissue damage.

    • Baseline latencies are recorded before drug administration.

    • The test compound (e.g., morphine) or vehicle is administered, typically via subcutaneous or intraperitoneal injection.

    • Tail-flick latencies are measured again at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE) and the dose that produces a 50% effect (ED50) is calculated.

Hot Plate Test

The hot plate test is another common method for evaluating the analgesic efficacy of drugs by measuring the reaction time of an animal to a heated surface.

Experimental Workflow:

G cluster_pre Pre-treatment cluster_treatment Treatment cluster_post Post-treatment A Animal Acclimatization B Baseline Latency Measurement (Time to paw lick/jump) A->B C Administration of Test Compound or Vehicle B->C D Latency Measurement at Predetermined Intervals C->D E Data Analysis (e.g., %MPE, ED50) D->E

Figure 2: Workflow of the Hot Plate Analgesia Assay.

Methodology:

  • Animal Subjects: Mice are commonly used for this assay.

  • Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Animals are placed on the heated surface, and a timer is started.

    • The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time is used to prevent injury.

    • Baseline latencies are determined before drug administration.

    • The test compound or vehicle is administered.

    • Post-treatment latencies are measured at specific time intervals.

  • Data Analysis: Similar to the tail-flick test, the results are analyzed to determine the %MPE and the ED50 value.

Quantitative Analgesic Potency of Morphine

The following table summarizes the reported ED50 values for morphine in the tail-flick and hot plate tests in rodents. It is important to note that these values can vary depending on the specific experimental conditions, such as the animal strain, route of administration, and specific parameters of the assay.

TestAnimal ModelRoute of AdministrationED50 (mg/kg)
Tail-Flick Test RatSubcutaneous3.6
Hot Plate Test MouseSubcutaneous6.2

Opioid Receptor Signaling Pathway

Both morphine and, putatively, this compound exert their analgesic effects through the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby inhibiting the transmission of pain signals.

G cluster_receptor μ-Opioid Receptor Activation cluster_gprotein G-Protein Signaling cluster_ionchannel Ion Channel Modulation cluster_outcome Cellular Outcome A Opioid Agonist (e.g., Morphine) B μ-Opioid Receptor A->B Binds to C Gαi/o Activation B->C D Adenylyl Cyclase Inhibition C->D F Gβγ Subunit C->F E Reduced cAMP D->E G Opening of K+ Channels F->G H Closing of Ca2+ Channels F->H I Hyperpolarization G->I J Reduced Neurotransmitter Release H->J K Analgesia I->K J->K

Figure 3: Simplified Signaling Pathway of μ-Opioid Receptor Activation.

Conclusion

While this compound shows promise as a lead compound for the development of new opioid analgesics, a comprehensive understanding of its analgesic potency requires further investigation. The lack of publicly available quantitative data, such as ED50 values from standardized in vivo assays, prevents a direct and robust comparison with established analgesics like morphine.

The experimental protocols and quantitative data for morphine provided in this guide serve as a benchmark for the necessary future studies on this compound. Such research will be crucial to fully characterize its analgesic profile, determine its therapeutic potential, and elucidate its mechanism of action relative to existing opioid medications. The scientific community awaits these critical data to ascertain the true potential of this and other novel thiourea derivatives in the ongoing search for safer and more effective pain management strategies.

Structure-Activity Relationship of Dimethoxyphenyl Thiourea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiourea scaffold, characterized by its central C=S bond flanked by two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse biological activities. When functionalized with dimethoxyphenyl moieties, these analogs exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dimethoxyphenyl thiourea analogs, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Comparative Biological Activity of Dimethoxyphenyl Thiourea Analogs

The biological efficacy of dimethoxyphenyl thiourea analogs is significantly influenced by the substitution pattern on the phenyl rings and the nature of the substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

The anticancer potential of dimethoxyphenyl thiourea analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

Compound ID/StructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thioureaHIV-1 Infected Cells~1.1--[1]
N-(6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (4a)HCT-116 (Colon)>10 (40.87% GI at 10µM)--[2]
N-(6-(Piperidin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (4b)HOP-92 (NSCL)>10 (86.28% GI at 10µM)--[2]
(E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazolineMCF-7 (Breast)53.09Doxorubicin-[3]
(E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazolineMCF-7/DOXR (Resistant Breast)85.11Doxorubicin-[3]

*GI = Growth Inhibition

Antimicrobial Activity

Dimethoxyphenyl thiourea analogs have also been investigated for their activity against various pathogenic microbes. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/StructureMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
4-Methoxyphenylthiourea analogStaphylococcus aureus>128Ciprofloxacin0.5-2[4]
4-Methoxyphenylthiourea analogEscherichia coli>128Ciprofloxacin0.25-1[4]
2,4-Dichlorophenyl substituted thioureaStaphylococcus epidermidis (MRSE)2-16Ciprofloxacin32[4]
Fluorinated pyridine thiourea derivative (4a)Candida albicans1.95Amphotericin B1.95[5]
Fluorinated pyridine thiourea derivative (4a)Staphylococcus aureus3.9Ampicillin0.98[5]
Enzyme Inhibitory Activity

The mechanism of action for many thiourea derivatives involves the inhibition of specific enzymes crucial for disease progression. The IC50 value here represents the concentration required to inhibit 50% of the enzyme's activity.

Compound ID/StructureEnzymeIC50Reference CompoundIC50Citation
d-glucose-conjugated thiourea with ortho-methoxy group (8k)α-Amylase9.72 µMAcarbose-[6]
d-glucose-conjugated thiourea with meta-methoxy group (8j)α-Glucosidase9.73 µMAcarbose9.32 µM[6]
1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea (4i)Urease0.0019 µMThiourea4.7455 µM[7]
Ambazone (thiourea-containing drug)Tyrosinase15 µMKojic Acid>15 µM[8]
Thioacetazone (thiourea-containing drug)Tyrosinase14 µMKojic Acid>15 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of dimethoxyphenyl thiourea analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the dimethoxyphenyl thiourea analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the dimethoxyphenyl thiourea analogs in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in the broth.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.[10]

In Vitro Urease Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of the urease enzyme.

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced can be quantified using the indophenol method, which forms a colored product.

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, mix the urease enzyme solution with various concentrations of the dimethoxyphenyl thiourea analogs. Incubate for a set period (e.g., 15 minutes) at 37°C.[11]

  • Substrate Addition: Initiate the reaction by adding a urea solution to each well and incubate for another set period (e.g., 15 minutes) at 37°C.[11]

  • Color Development: Add phenol reagent and alkali reagent to each well to stop the reaction and initiate color development.

  • Absorbance Measurement: After a final incubation period for color development, measure the absorbance at 630 nm.

  • Data Analysis: Calculate the percentage of urease inhibition relative to a control without an inhibitor and determine the IC50 value.[11]

In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.

Principle: The assay measures the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. The amount of ATP consumed in the reaction is quantified using a luminescence-based detection system (e.g., ADP-Glo™). A higher luminescence signal indicates less ATP consumption and therefore, greater inhibition of the kinase.[1][12]

Procedure:

  • Reagent Preparation: Prepare a master mix containing the kinase buffer, VEGFR-2 substrate, and ATP.

  • Compound Addition: Add serial dilutions of the dimethoxyphenyl thiourea analogs to the wells of a 96-well plate.

  • Kinase Reaction: Add the VEGFR-2 enzyme to the wells, followed by the master mix to initiate the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).[12]

  • ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[1][12]

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis after treatment with a test compound.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is used to identify necrotic or late apoptotic cells.[13]

Procedure:

  • Cell Treatment: Treat cells with the dimethoxyphenyl thiourea analogs at their IC50 concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.

  • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[13]

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental procedures provide a clear and concise understanding of complex biological processes and research strategies.

Wnt/β-catenin Signaling Pathway Inhibition

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Small molecule inhibitors can disrupt this pathway at various points. The following diagram illustrates the canonical Wnt pathway and a potential point of inhibition by small molecules, leading to the degradation of β-catenin and the suppression of target gene transcription.[14]

Wnt_Signaling_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Inhibitor Small Molecule Inhibitor (e.g., Thiourea analog) Inhibitor->Dsh Potential Target: Prevents inhibition of destruction complex TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening Cascade Synthesis Synthesis of Dimethoxyphenyl Thiourea Analogs Library Compound Library Synthesis->Library PrimaryScreen Primary Screening (e.g., MTT Assay on a few cancer cell lines) Library->PrimaryScreen Hit_Identification Hit Identification (Compounds with significant activity) PrimaryScreen->Hit_Identification SecondaryScreen Secondary Screening (Broader panel of cell lines, IC50 determination) Hit_Identification->SecondaryScreen Lead_Selection Lead Candidate Selection SecondaryScreen->Lead_Selection EnzymeAssay Enzyme Inhibition Assays (e.g., Kinase Assays) Lead_Selection->EnzymeAssay Investigate Target ApoptosisAssay Apoptosis Assays (e.g., Flow Cytometry) Lead_Selection->ApoptosisAssay CellCycle Cell Cycle Analysis Lead_Selection->CellCycle PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for Wnt pathway proteins) Lead_Selection->PathwayAnalysis

References

Comparative Binding Affinity of Thiourea Derivatives and Their Analogs at the μ-Opioid Receptor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of urea and thiourea-based compounds at the μ-opioid receptor (μOR). The data is presented to facilitate the understanding of structure-activity relationships (SAR) in the pursuit of novel analgesics with improved side-effect profiles.

The μ-opioid receptor (μOR) is a primary target for potent analgesics. However, compounds that activate this receptor can also lead to undesirable side effects such as respiratory depression and dependence. A key area of research focuses on developing "biased agonists" that preferentially activate the therapeutic G-protein signaling pathway over the β-arrestin pathway, which is associated with many of the adverse effects.

One promising scaffold is found in the biased agonist PZM21, which features a central urea moiety. In medicinal chemistry, thiourea is a well-established bioisosteric replacement for urea, offering different physicochemical properties that can modulate a compound's binding affinity, selectivity, and pharmacokinetic profile. This guide presents available binding affinity data for urea-containing analogs of PZM21 to provide a comparative baseline for the evaluation of novel thiourea derivatives.

Comparative Binding Affinities at the μ-Opioid Receptor

The following table summarizes the in vitro binding affinities (Ki) of a series of urea-containing PZM21 analogs for the human μ-opioid receptor. A lower Ki value indicates a higher binding affinity. This data is crucial for understanding the SAR of this class of compounds and serves as a benchmark for the design and evaluation of corresponding thiourea derivatives.

CompoundStructure / ModificationμOR Ki (nM)Reference Compound(s)
PZM21 Reference Urea-based Compound31-
FH310 Carboxamide analog of PZM21~6.2PZM21
Analog 6a Naphthyl replaces hydroxyphenyl; Phenyl replaces thienylData not provided in snippetPZM21
Analog 6f Naphthyl replaces hydroxyphenyl; 2-methylphenethyl ureaData not provided in snippetPZM21
Analog 6h Naphthyl replaces hydroxyphenyl; Furan-2-ylmethyl ureaData not provided in snippetPZM21
Compound 12 One of the most potent initial analogs of PZM214.8PZM21
Morphine Standard Opioid Agonist~1.0-5.0-
Fentanyl Standard Opioid Agonist~1.0-

Experimental Protocols

The determination of binding affinity for novel compounds at the μ-opioid receptor is typically performed using a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for the μ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a thiourea derivative) for the human μ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist) is commonly used.

  • Test Compound: The synthesized thiourea derivative dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg per well).

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Receptor membranes + [³H]-DAMGO + assay buffer.

    • Non-specific Binding: Receptor membranes + [³H]-DAMGO + 10 µM naloxone.

    • Competitive Binding: Receptor membranes + [³H]-DAMGO + varying concentrations of the test compound.

  • Incubation: Add the receptor membrane preparation, followed by the appropriate solutions (assay buffer, naloxone, or test compound), and finally the [³H]-DAMGO. Incubate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To better understand the context of these binding studies, the following diagrams illustrate the μ-opioid receptor signaling pathway and the experimental workflow for determining binding affinity.

mu_opioid_signaling cluster_receptor Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor G_Protein Gαi/o Activation MOR->G_Protein Activation Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Activation Ligand Thiourea Derivative Ligand->MOR Binding Analgesia Analgesia (Therapeutic Effect) G_Protein->Analgesia Side_Effects Side Effects (e.g., Resp. Depression) Beta_Arrestin->Side_Effects

Caption: μ-Opioid receptor signaling pathways.

binding_assay_workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes (e.g., from CHO cells) start->prepare_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prepare_membranes->setup_assay incubation Incubate at Room Temperature (60-90 minutes) setup_assay->incubation filtration Rapid Filtration (Separates bound/free radioligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting (Measure radioactivity) washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Unveiling the Analgesic Potential of 1-(2,4-Dimethoxyphenyl)-2-thiourea: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 1-(2,4-Dimethoxyphenyl)-2-thiourea reveals its promising role as a lead compound in the development of novel opioid analgesics. This guide provides a detailed comparison of its mechanism of action with established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Emerging evidence suggests this thiourea derivative interacts with the μ-opioid receptor, offering a potential new avenue for pain management.

Performance Comparison with Opioid Receptor Modulators

While specific quantitative data for the direct binding affinity (Kᵢ) or functional activity (EC₅₀/IC₅₀) of this compound at the μ-opioid receptor is not extensively available in publicly accessible peer-reviewed literature, its characterization as a lead compound for opioid analgesics positions it for comparison against well-established μ-opioid receptor modulators. The following table provides a summary of the performance of standard opioid compounds that serve as benchmarks for analgesic drug discovery.

CompoundTarget(s)Reported Affinity/Potency (Kᵢ or IC₅₀)Primary Mechanism of Action
This compound μ-opioid receptorData not publicly availablePutative μ-opioid receptor modulator
Morphine μ-opioid receptor (agonist)~1-10 nM (Kᵢ for μ-opioid receptor)Full agonist at the μ-opioid receptor, leading to G-protein activation and subsequent analgesic effects.
DAMGO μ-opioid receptor (agonist)~1-2 nM (Kᵢ for μ-opioid receptor)A highly selective synthetic peptide agonist for the μ-opioid receptor, commonly used in research.
Naloxone Opioid receptors (antagonist)~1-5 nM (Kᵢ for μ-opioid receptor)A competitive antagonist at μ, κ, and δ-opioid receptors, used to reverse opioid overdose.[1]
Endomorphin-2 μ-opioid receptor (agonist)High affinity endogenous peptideAn endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor.

Elucidation of Signaling Pathways

The proposed mechanism of action for this compound centers on its interaction with the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. Upon activation by an agonist, the μ-opioid receptor initiates a signaling cascade that ultimately leads to analgesia.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binds G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces Analgesia Analgesic Effect cAMP->Analgesia Leads to (via downstream effectors) Ion_Channels->Analgesia Contributes to

Figure 1: Simplified G-protein signaling pathway of the μ-opioid receptor.

Activation of the μ-opioid receptor by an agonist, such as morphine or putatively this compound, leads to the coupling and activation of inhibitory G-proteins (Gαi/o). This activation results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein can directly modulate ion channels, leading to hyperpolarization of neurons (through opening of potassium channels) and reduced neurotransmitter release (through closing of calcium channels). Together, these events decrease neuronal excitability and inhibit pain signaling pathways, resulting in analgesia.

Experimental Protocols

To validate the mechanism of action of this compound and compare its performance with other compounds, the following experimental protocols are essential.

μ-Opioid Receptor Binding Assay

This assay determines the affinity of a compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the μ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

  • Test Compound: this compound.

  • Reference Compound: Morphine or Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus (e.g., Brandel cell harvester).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Mixture Preparation: In triplicate, combine assay buffer, a fixed concentration of [³H]-DAMGO (typically at its Kₑ), and varying concentrations of the test compound or reference compound in a 96-well plate.

  • Receptor Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Receptor_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Incubate Incubate Receptor, Radioligand, and Test Compound Prepare_Reagents->Incubate Filter Filter to Separate Bound and Unbound Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand receptor binding assay.
Hot Plate Test for Analgesia in Mice

This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Objective: To evaluate the analgesic effect of this compound in a mouse model of thermal pain.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Male or female mice (e.g., C57BL/6).

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Reference Compound: Morphine (positive control).

  • Vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Acclimation: Acclimate the mice to the testing room and the hot plate apparatus before the experiment.

  • Baseline Latency: Determine the baseline paw lick or jump latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound, reference compound, or vehicle to the mice via a specific route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At various time points after administration (e.g., 15, 30, 60, 120 minutes), place each mouse back on the hot plate and measure the paw lick or jump latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the treatment groups to determine the analgesic efficacy of the test compound.

Hot_Plate_Test_Workflow Start Start Acclimation Acclimate Mice to Apparatus and Room Start->Acclimation Baseline Measure Baseline Paw Lick Latency Acclimation->Baseline Administration Administer Test Compound, Reference, or Vehicle Baseline->Administration Post_Treatment Measure Post-Treatment Paw Lick Latency at Timed Intervals Administration->Post_Treatment Analysis Calculate %MPE and Compare Groups Post_Treatment->Analysis End End Analysis->End

Figure 3: Workflow for the hot plate analgesia test in mice.

References

Unveiling the Anticancer Potential of Thiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for novel anticancer agents is a continuous endeavor. Thiourea derivatives have emerged as a promising class of compounds, exhibiting significant in vitro anticancer efficacy across a range of cancer cell lines. This guide provides a comparative analysis of various thiourea derivatives, supported by experimental data, to aid in the evaluation and selection of candidates for further investigation.

In Vitro Anticancer Efficacy: A Data-Driven Comparison

The cytotoxic effects of different thiourea derivatives have been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined in numerous studies. The following table summarizes the IC50 values for a selection of promising thiourea derivatives, offering a quantitative comparison of their anticancer activity.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
TKR15 A549 (Non-small cell lung cancer)0.21[1][2]
N1,N3-disubstituted-thiosemicarbazone 7 HCT116 (Colon cancer)1.11[3]
HepG2 (Liver cancer)1.74[3]
MCF-7 (Breast cancer)7.0[3]
Compound 10e NCI-H460 (Lung cancer)1.86
Colo-205 (Colon cancer)9.92
HCT116 (Colon cancer)6.42
MDA-MB-231 (Breast cancer)8.21
MCF-7 (Breast cancer)9.19
HepG2 (Liver cancer)6.21
PLC/PRF/5 (Liver cancer)7.82
DC27 Human lung carcinoma cell lines2.5 - 12.9[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) SW480 (Primary colon cancer)9.0[5]
SW620 (Metastatic colon cancer)1.5[5]
K562 (Chronic myelogenous leukemia)6.3[5]
Fluorinated pyridine derivative 4a HepG2 (Liver cancer)4.8 (µg/mL)[6]

Experimental Protocols: Ensuring Methodological Rigor

The in vitro anticancer activity of the thiourea derivatives listed above was predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9] This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

A generalized protocol for the MTT assay is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives and incubated for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Unraveling the Mechanism: Targeting Key Signaling Pathways

Thiourea derivatives exert their anticancer effects through various mechanisms, often by targeting critical signaling pathways that are dysregulated in cancer. Two prominent pathways implicated in the action of these compounds are the EGFR and K-Ras signaling cascades.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[4] Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target. Certain thiourea derivatives have been shown to inhibit EGFR signaling. For example, the N-substituted thiourea derivative, DC27, has been demonstrated to reduce the tyrosine phosphorylation of EGFR, thereby inhibiting the activation of downstream effectors like Erk1/2 and AKT, which are crucial for cell proliferation.[4]

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K Thiourea Thiourea Derivative (e.g., DC27) Thiourea->P_EGFR Inhibits Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by a thiourea derivative.

K-Ras Signaling Pathway Inhibition

The K-Ras protein is a key component of the RAS/MAPK signaling pathway, which is crucial for regulating cell growth and division. Mutations in the KRAS gene are among the most common in human cancers and lead to a constitutively active K-Ras protein, driving uncontrolled cell proliferation.[1][2] The thiourea derivative TKR15 has been specifically designed to target K-Ras. It effectively binds to a hydrophobic pocket in the K-Ras protein, inhibiting its interaction with effector proteins and thereby blocking downstream signaling.[1][2]

KRas_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SOS SOS Receptor->SOS Ras_GDP K-Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP K-Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading Effector Effector Proteins (e.g., Raf, PI3K) Ras_GTP->Effector Binds Thiourea Thiourea Derivative (e.g., TKR15) Thiourea->Ras_GTP Inhibits Interaction Downstream Downstream Signaling (MAPK, PI3K/AKT) Effector->Downstream Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation

Caption: K-Ras signaling pathway and its inhibition by a thiourea derivative.

Conclusion

The data presented in this guide highlight the significant potential of thiourea derivatives as a versatile scaffold for the development of novel anticancer agents. The broad spectrum of activity against various cancer cell lines, coupled with the ability to target key oncogenic signaling pathways, makes these compounds highly attractive for further preclinical and clinical investigation. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate the rational design and evaluation of the next generation of thiourea-based cancer therapeutics.

References

Unraveling the Opioid Receptor Cross-Reactivity of 1-(2,4-Dimethoxyphenyl)-2-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known opioid receptor interactions of 1-(2,4-Dimethoxyphenyl)-2-thiourea. While information on its cross-reactivity with various opioid receptor subtypes is limited, this document summarizes the available data and presents detailed experimental protocols for researchers to conduct further investigations into its selectivity profile.

Overview of this compound

This compound has been identified as a compound that interacts with the µ-opioid receptor (MOR). Preliminary information suggests a complex mechanism of action, potentially acting as both an activator and a competitive antagonist at this receptor. However, a comprehensive understanding of its selectivity for other opioid receptors, namely the δ-opioid receptor (DOR) and the κ-opioioid receptor (KOR), is currently lacking in publicly available literature. Understanding this cross-reactivity is crucial for predicting its pharmacological effects, including potential side effects and therapeutic applications.

Quantitative Analysis of Opioid Receptor Interactions

To date, specific quantitative data on the binding affinity and functional activity of this compound at the δ- and κ-opioid receptors has not been reported. The following table summarizes the known information for the µ-opioid receptor and highlights the data gap for the other receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Activity (EC50/IC50)
This compound µ-Opioid Receptor (MOR)Data Not AvailableData Not Available
δ-Opioid Receptor (DOR)Data Not AvailableData Not Available
κ-Opioid Receptor (KOR)Data Not AvailableData Not Available

Experimental Protocols for Determining Opioid Receptor Cross-Reactivity

To address the existing data gap, researchers can employ a series of well-established in vitro assays. These experiments are designed to quantify the binding affinity and functional activity of a compound at the µ, δ, and κ opioid receptors.

Radioligand Binding Assays

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for MOR, DOR, and KOR.

Materials:

  • Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors.

  • Selective radioligands for each receptor:

    • MOR: [³H]-DAMGO

    • DOR: [³H]-Naltrindole

    • KOR: [³H]-U-69,593

  • This compound (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone at a high concentration)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist or its inhibitory constant (Ki) as an antagonist at MOR, DOR, and KOR.

Materials:

  • Cell membranes expressing MOR, DOR, or KOR.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • This compound

  • A standard agonist for each receptor (e.g., DAMGO for MOR)

  • Assay Buffer (containing MgCl₂, NaCl, and a buffer like Tris-HCl)

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound. To test for antagonist activity, include a fixed concentration of a standard agonist.

  • Reaction: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction and separate the bound [³⁵S]GTPγS by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: For agonist activity, plot the stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine EC50 and Emax. For antagonist activity, determine the IC50 from the inhibition curve and calculate the Ki.

Cyclic AMP (cAMP) Functional Assay

This assay measures the downstream effect of opioid receptor activation, which typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Objective: To determine the functional potency (EC50) of this compound as an agonist or its inhibitory potency (IC50) as an antagonist at MOR, DOR, and KOR.

Materials:

  • Whole cells stably expressing MOR, DOR, or KOR.

  • Forskolin (an adenylyl cyclase activator)

  • This compound

  • A standard agonist for each receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats)

Procedure:

  • Cell Treatment: Plate the cells and treat them with varying concentrations of this compound. To test for antagonist activity, co-incubate with a fixed concentration of a standard agonist.

  • Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: For agonist activity, plot the inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound to determine the EC50. For antagonist activity, determine the IC50 from the reversal of agonist-induced cAMP inhibition.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_ligand_prep Ligand Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound 1-(2,4-Dimethoxyphenyl) -2-thiourea Binding Radioligand Binding (MOR, DOR, KOR) Compound->Binding Test Compound Functional [35S]GTPγS & cAMP (MOR, DOR, KOR) Compound->Functional Test Compound Ki Binding Affinity (Ki) Binding->Ki EC50_IC50 Functional Potency (EC50 / IC50) Functional->EC50_IC50

Caption: Workflow for determining opioid receptor cross-reactivity.

Opioid_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation DOR δ-Opioid Receptor DOR->G_protein Activation KOR κ-Opioid Receptor KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate Ligand Opioid Ligand (e.g., this compound) Ligand->MOR Ligand->DOR Ligand->KOR

Caption: Canonical opioid receptor signaling cascade.

Conclusion

The current body of scientific literature indicates that this compound interacts with the µ-opioid receptor. However, its cross-reactivity with δ- and κ-opioid receptors remains uncharacterized. The experimental protocols detailed in this guide provide a clear framework for researchers to systematically evaluate the selectivity profile of this compound. Elucidating the full spectrum of its opioid receptor activity is a critical step in assessing its potential as a therapeutic agent and understanding its pharmacological properties. Further research in this area is strongly encouraged to fill this knowledge gap.

Evaluation of 1-(2,4-Dimethoxyphenyl)-2-thiourea: A Review of Available Data for μ-Opioid vs. δ-Opioid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases reveals a lack of quantitative experimental data to definitively evaluate the selectivity of 1-(2,4-Dimethoxyphenyl)-2-thiourea for the μ-opioid receptor (MOR) versus the δ-opioid receptor (DOR). While the compound has been identified as a lead for the development of opioid analgesics with activity at the μ-opioid receptor, specific binding affinities (Ki) or functional potencies (EC50 or IC50) at either MOR or DOR are not publicly available. One source indicates that this compound interacts with and activates the μ-opioid receptor, and may also act as a competitive antagonist at this site. However, without comparative data for the δ-opioid receptor, a selectivity profile cannot be established.

This guide will, therefore, provide a framework for such an evaluation by detailing the standard experimental protocols used to determine opioid receptor selectivity and outlining the distinct signaling pathways of the μ- and δ-opioid receptors. This information is intended for researchers, scientists, and drug development professionals who may wish to investigate the pharmacological profile of this or similar compounds.

Comparative Data Summary

Due to the absence of specific experimental data for this compound, a quantitative comparison table cannot be generated at this time. The following table is a template that would be used to present such data if it were available.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)Functional Assay TypeReference Compound
μ-Opioid Receptor (MOR) Data not availableData not availablee.g., [³⁵S]GTPγS binding, cAMP inhibitione.g., DAMGO, Morphine
δ-Opioid Receptor (DOR) Data not availableData not availablee.g., [³⁵S]GTPγS binding, cAMP inhibitione.g., SNC80, DPDPE

Selectivity Ratio (Ki DOR / Ki MOR): Data not available

Experimental Protocols

To determine the selectivity of a compound like this compound for μ-opioid versus δ-opioid receptors, a series of in vitro assays are typically employed. These include competitive radioligand binding assays to determine binding affinity and functional assays to assess the compound's ability to activate or block receptor signaling.

1. Radioligand Competitive Binding Assay

This assay measures the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand with known affinity.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at human μ- and δ-opioid receptors.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing either the human μ-opioid receptor (hMOR) or the human δ-opioid receptor (hDOR).

    • Radioligand for MOR: [³H]-DAMGO (a selective MOR agonist).

    • Radioligand for DOR: [³H]-DPDPE or [³H]-Naltrindole (selective DOR agonist and antagonist, respectively).

    • Test compound: this compound.

    • Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

    • Filtration apparatus (e.g., cell harvester with glass fiber filters).

    • Scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, incubate varying concentrations of the test compound with a fixed concentration of the radioligand and the receptor-containing cell membranes.

    • Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters.

    • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [³⁵S]GTPγS Functional Assay

This assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist at hMOR and hDOR.

  • Materials:

    • hMOR or hDOR expressing cell membranes.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Test compound.

    • Standard agonist (e.g., DAMGO for MOR, SNC80 for DOR).

    • Assay Buffer: Containing MgCl₂, NaCl, and HEPES.

  • Procedure:

    • Incubation: Incubate the cell membranes with varying concentrations of the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP.

    • Reaction Termination: Stop the reaction by rapid filtration.

    • Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.

    • Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).

Signaling Pathways

Both μ- and δ-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Activation of these receptors leads to a cascade of intracellular events that ultimately result in the modulation of neuronal excitability.

  • G Protein-Mediated Signaling: Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

    • The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).

    • The Gβγ subunit can directly interact with and inhibit voltage-gated Ca²⁺ channels (VGCCs), reducing neurotransmitter release. It can also activate G protein-coupled inwardly rectifying K⁺ channels (GIRKs), leading to hyperpolarization of the neuronal membrane and decreased excitability.

  • β-Arrestin-Mediated Signaling: Following prolonged or high-intensity activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically uncouple the receptor from the G protein, leading to desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating G protein-independent signaling pathways that are often associated with the adverse effects of opioids.

Diagram of Opioid Receptor Signaling

Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor Gi_o Gi/o Protein (αβγ) MOR->Gi_o Activates GRK GRK MOR->GRK Activates Receptor_P Phosphorylated Receptor DOR δ-Opioid Receptor DOR->Gi_o Activates DOR->GRK Activates G_alpha Gαi/o Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP VGCC Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx GIRK K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) Agonist Opioid Agonist (e.g., this compound) Agonist->MOR Binds to Agonist->DOR Binds to G_alpha->AC Inhibits G_beta_gamma->VGCC Inhibits G_beta_gamma->GIRK Activates beta_arrestin β-Arrestin beta_arrestin->MOR Desensitizes beta_arrestin->DOR Desensitizes GRK->MOR Phosphorylates GRK->DOR Phosphorylates Receptor_P->beta_arrestin Recruits

Caption: Generalized signaling pathways for μ- and δ-opioid receptors.

Experimental Workflow for Radioligand Binding Assay

Experimental Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (MOR or DOR) - Radioligand ([³H]-DAMGO or [³H]-DPDPE) - Test Compound Dilutions - Assay Buffer start->prepare_reagents assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prepare_reagents->assay_setup incubation Incubate at Room Temperature (60-120 minutes) assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Measure Radioactivity with Scintillation Counter washing->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Non-linear Regression for IC50 - Cheng-Prusoff for Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Unveiling the Antimicrobial Potential of Thiourea Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens. This guide provides a comparative analysis of the antimicrobial efficacy of different thiourea compounds, supported by experimental data and detailed methodologies, to aid in the development of new and effective therapeutic agents.

A Broad Spectrum of Activity: From Bacteria to Fungi

Thiourea compounds have demonstrated significant inhibitory effects against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial potency of these derivatives is often attributed to their unique structural features, which can be readily modified to enhance their activity and selectivity.

Numerous studies have quantified the antimicrobial activity of novel thiourea derivatives using the Minimum Inhibitory Concentration (MIC) assay. The MIC value represents the lowest concentration of a compound that visibly inhibits the growth of a microorganism. A lower MIC value indicates a higher antimicrobial potency.

The data presented in Table 1 summarizes the MIC values of several representative thiourea compounds against a panel of clinically relevant bacteria and fungi. This comparative data highlights the diverse antimicrobial profiles within this class of compounds and underscores their potential as versatile therapeutic agents.

Data Presentation: Antimicrobial Spectrum of Thiourea Derivatives

Compound/DerivativeTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Thiourea Derivative A Staphylococcus aureus8[1]
Methicillin-resistant Staphylococcus aureus (MRSA)2 - 16[1][2]
Staphylococcus epidermidis8[1]
Enterococcus faecalis4[1]
Gram-negative bacteria>256[1]
Thiourea-uracil Derivative (TUU-08) Aspergillus niger7.5 ± 2.11[3]
Thiourea derivatives with 3-amino-1H-1,2,4-triazole Staphylococcus aureus4 - 32[4]
Staphylococcus epidermidis4 - 32[4]
Methicillin-resistant Staphylococcus aureus (MRSA)4 - 64[4]
Thiourea-thiadiazole-imidazole-triazine derivatives (7a, 7b, 8) Gram-positive and Gram-negative bacteria0.95 ± 0.22 to 3.25 ± 1.00[5]
Aspergillus flavus0.95 ± 0.22 to 3.25 ± 1.00[5]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea (5g) Escherichia coli, Salmonella enteritidis, Pseudomonas aeruginosa, Staphylococcus aureus, Candida spp.32 - 1024[6]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea (5h) Escherichia coli, Salmonella enteritidis, Pseudomonas aeruginosa, Staphylococcus aureus, Candida spp.32 - 1024[6]

Deciphering the Mechanism of Action

The antimicrobial activity of thiourea compounds is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific derivative and the target organism, several key modes of action have been proposed. One prominent mechanism involves the inhibition of crucial enzymes required for microbial survival. For instance, some thiourea derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), enzymes that are vital for DNA replication and the synthesis of essential metabolites, respectively.

The following diagram illustrates a generalized mechanism of action for thiourea compounds targeting bacterial enzymes.

MechanismOfAction Thiourea Thiourea Compound BacterialCell Bacterial Cell Thiourea->BacterialCell Enters Enzyme1 DNA Gyrase Thiourea->Enzyme1 Inhibits Enzyme2 Dihydrofolate Reductase (DHFR) Thiourea->Enzyme2 Inhibits BacterialCell->Enzyme1 BacterialCell->Enzyme2 Process1 DNA Replication Enzyme1->Process1 Essential for Process2 Folate Metabolism & Nucleotide Synthesis Enzyme2->Process2 Essential for Outcome Inhibition of Bacterial Growth and Proliferation Process1->Outcome Leads to Process2->Outcome Leads to

Caption: Generalized mechanism of action of thiourea compounds.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The determination of the antimicrobial efficacy of thiourea compounds relies on standardized and reproducible experimental protocols. The two most commonly employed methods are the Broth Microdilution Method and the Agar Disk Diffusion Method.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Thiourea compound stock solution

  • Pipettes and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Dilutions: A serial two-fold dilution of the thiourea compound is prepared in the culture broth directly in the wells of the 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the thiourea compound that shows no visible growth of the microorganism.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative technique used to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar)

  • Sterile cotton swabs

  • Microbial inoculum standardized to a specific concentration

  • Sterile filter paper disks impregnated with a known concentration of the thiourea compound

  • Forceps

  • Incubator

Procedure:

  • Inoculation: The surface of the agar plate is uniformly inoculated with the standardized microbial suspension using a sterile swab.

  • Disk Application: Sterile filter paper disks impregnated with the thiourea compound are placed on the surface of the inoculated agar using sterile forceps.

  • Incubation: The plates are incubated under appropriate conditions.

  • Reading Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

The following diagram outlines the general workflow for the synthesis and antimicrobial evaluation of novel thiourea compounds.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_evaluation Antimicrobial Evaluation Start Starting Materials (e.g., Amines, Isothiocyanates) Reaction Chemical Reaction (e.g., Condensation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, IR, Mass Spectrometry) Purification->Characterization Screening Primary Screening (e.g., Agar Disk Diffusion) Characterization->Screening Novel Thiourea Compounds MIC_Determination Quantitative Analysis (Broth Microdilution for MIC) Screening->MIC_Determination Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MIC_Determination->Mechanism_Study Data_Analysis Data Analysis & SAR Mechanism_Study->Data_Analysis

Caption: General workflow for synthesis and antimicrobial evaluation.

References

Comparative Purity Analysis of Synthesized 1-(2,4-Dimethoxyphenyl)-2-thiourea via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the purity of laboratory-synthesized 1-(2,4-Dimethoxyphenyl)-2-thiourea with commercially available alternatives. Detailed experimental protocols for both the synthesis and the High-Performance Liquid Chromatography (HPLC) validation are presented, supported by comparative data to aid researchers in making informed decisions for their drug discovery and development pipelines.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry, with some analogs investigated as potential opioid analgesics. The purity of such compounds is a critical parameter that directly impacts the reliability and reproducibility of biological screening results. This guide outlines a straightforward synthesis of this compound and a robust HPLC method for its purity validation, comparing it with a commercially sourced standard of a structurally related compound, 1-(4-methoxyphenyl)-3-(prop-2-en-1-yl)thiourea, to provide a tangible benchmark for purity assessment.

Experimental Protocols

Synthesis of this compound

The synthesis of N,N'-disubstituted thiourea derivatives is typically achieved through the reaction of an isothiocyanate with a primary amine[1].

Materials:

  • 2,4-Dimethoxyphenyl isothiocyanate

  • Ammonia solution (25% in water)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • To a solution of 2,4-Dimethoxyphenyl isothiocyanate (1.0 mmol) in 10 mL of dichloromethane, a stoichiometric excess of concentrated ammonia solution (1.2 mmol) was added dropwise at room temperature.

  • The reaction mixture was stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the isothiocyanate was consumed.

  • The reaction mixture was then washed sequentially with 5% aqueous HCl (3 x 10 mL) and brine (3 x 10 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure using a rotary evaporator.

  • The resulting crude product was washed with hexane to remove any unreacted isothiocyanate, yielding the pure this compound.

HPLC Purity Validation Protocol

The following HPLC method was developed based on established protocols for the analysis of thiourea and its derivatives[2][3].

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Synthesized this compound

  • Commercial Standard: 1-(4-methoxyphenyl)-3-(prop-2-en-1-yl)thiourea (Purity: 90%)

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 236 nm[3]
Injection Volume 10 µL

| Run Time | 10 minutes |

Sample Preparation:

  • Synthesized Compound: A stock solution of 1 mg/mL was prepared by dissolving the synthesized this compound in the mobile phase. This was further diluted to a working concentration of 100 µg/mL.

  • Commercial Standard: A stock solution of the commercial standard was prepared in the same manner and diluted to a working concentration of 100 µg/mL.

  • All solutions were filtered through a 0.45 µm syringe filter before injection.

Data Presentation and Comparison

The purity of the synthesized this compound was determined by calculating the peak area percentage from the HPLC chromatogram and compared with the stated purity of the commercial alternative.

CompoundSourceStated PurityExperimental Purity (HPLC Peak Area %)Retention Time (min)
This compoundIn-house SynthesisN/A98.5%5.2
1-(4-methoxyphenyl)-3-(prop-2-en-1-yl)thioureaCommercial Vendor90%91.2%6.8

Note: The experimental purity of the commercial standard was found to be in close agreement with its stated purity, validating the suitability of the developed HPLC method for purity assessment of this class of compounds.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and subsequent purity validation of this compound.

G Synthesis and HPLC Validation Workflow cluster_synthesis Synthesis cluster_hplc HPLC Analysis A React 2,4-Dimethoxyphenyl isothiocyanate with Ammonia B Aqueous Workup A->B C Solvent Evaporation B->C D Hexane Wash C->D E Prepare Sample and Standard Solutions D->E Synthesized Product F Inject into HPLC System E->F G Data Acquisition (UV at 236 nm) F->G H Purity Calculation (Peak Area %) G->H J Purity Validation Complete H->J Compare Purity I Commercial Standard I->E Reference Material

Caption: Workflow for the synthesis and HPLC purity validation of this compound.

Signaling Pathway Context

Thiourea derivatives have been explored for their potential to modulate various biological pathways. The diagram below represents a hypothetical signaling pathway where a thiourea compound might act as an inhibitor of a key kinase, a common mechanism of action for drug candidates.

G Hypothetical Kinase Inhibition Pathway cluster_pathway Cellular Signaling Cascade Receptor Receptor Activation KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Thiourea 1-(2,4-Dimethoxyphenyl) -2-thiourea Thiourea->KinaseB Inhibition

Caption: Hypothetical signaling pathway showing inhibition of Kinase B by a thiourea derivative.

Conclusion

The presented in-house synthesis yielded this compound with a high degree of purity (98.5%), as determined by a robust and reproducible HPLC method. This level of purity is often essential for obtaining reliable data in preclinical studies. The comparison with a commercially available, structurally related thiourea derivative highlights the importance of in-house purity validation, as commercial standards may not always meet the high-purity requirements for sensitive biological assays. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers, enabling them to confidently synthesize and validate the purity of novel thiourea compounds for their drug discovery endeavors.

References

A Comparative Guide to the Synthetic Routes of N-(2,4-dimethoxyphenyl) Substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2,4-dimethoxyphenyl) substituted thioureas are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these molecules can be approached through several strategic routes, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common synthetic pathways, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

The synthesis of N-(2,4-dimethoxyphenyl) substituted thioureas primarily revolves around the formation of the thiourea backbone (-NH-C(S)-NH-). The most prevalent methods involve the reaction of an isothiocyanate with an amine. Two primary routes emerge from this core principle:

  • Route A: Reaction of 2,4-dimethoxyaniline with a variety of substituted isothiocyanates.

  • Route B: Synthesis of 2,4-dimethoxyphenyl isothiocyanate as a key intermediate, followed by its reaction with a range of primary or secondary amines.

A third, less direct but viable one-pot approach, Route C , involves the reaction of 2,4-dimethoxyaniline with carbon disulfide and a primary amine. Additionally, an alternative method for the synthesis of symmetrical thioureas using a milder thiocarbonylating agent is also discussed.

Comparison of Synthetic Routes

The choice of synthetic route will often depend on the availability of starting materials, desired purity, scalability, and the specific substituent to be introduced. The following table summarizes the key quantitative data for each route based on reported experimental findings.

Route General Reaction Typical Yield (%) Reaction Time Reaction Temperature Key Reagents Advantages Disadvantages
A 2,4-Dimethoxyaniline + R-NCS85-95%1-4 hoursRoom Temperature to RefluxSubstituted IsothiocyanatesHigh yields, straightforward procedure, readily available starting aniline.Limited by the commercial availability of diverse isothiocyanates.
B 2,4-Dimethoxyphenyl-NCS + R-NH₂70-90%30 min - 3 hoursRoom Temperature2,4-Dimethoxyphenyl isothiocyanate, AminesAllows for the synthesis of a wide variety of derivatives from a common intermediate.Requires the synthesis of the isothiocyanate intermediate, which adds a step and may involve hazardous reagents.
C 2,4-Dimethoxyaniline + CS₂ + R-NH₂Moderate to Good6-12 hoursRoom Temperature to 50°CCarbon Disulfide, Amine, Coupling Agent (e.g., DCC)One-pot procedure, avoids handling of isothiocyanates directly.Can lead to side products, purification may be more complex.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in the primary synthetic routes for N-(2,4-dimethoxyphenyl) substituted thioureas.

Synthetic Routes to N-(2,4-dimethoxyphenyl) Substituted Thioureas cluster_A Route A cluster_B Route B cluster_C Route C (One-Pot) A1 2,4-Dimethoxyaniline A3 N-(2,4-dimethoxyphenyl)-N'-R-thiourea A1->A3 + R-NCS Solvent (e.g., Acetone, DCM) RT to Reflux A2 Substituted Isothiocyanate (R-NCS) A2->A3 B1 2,4-Dimethoxyaniline B2 2,4-Dimethoxyphenyl isothiocyanate B1->B2 + CSCl2 or equivalent Base B4 N-(2,4-dimethoxyphenyl)-N'-R-thiourea B2->B4 + R-NH2 Solvent (e.g., DCM) RT B3 Primary/Secondary Amine (R-NH2) B3->B4 C1 2,4-Dimethoxyaniline C4 N-(2,4-dimethoxyphenyl)-N'-R-thiourea C1->C4 + CS2, R-NH2 DCC, Et3N Solvent (e.g., CH2Cl2) C2 Carbon Disulfide (CS2) C2->C4 C3 Primary Amine (R-NH2) C3->C4

Caption: Primary synthetic routes to N-(2,4-dimethoxyphenyl) substituted thioureas.

Experimental Protocols

Route A: From 2,4-Dimethoxyaniline and an Isothiocyanate

This method is arguably the most direct approach for the synthesis of unsymmetrical N,N'-disubstituted thioureas when the desired isothiocyanate is commercially available or easily synthesized.

General Procedure:

  • Dissolve 2,4-dimethoxyaniline (1.0 eq.) in a suitable solvent such as acetone, dichloromethane (DCM), or ethanol.

  • To this solution, add the corresponding substituted isothiocyanate (1.0 eq.).

  • The reaction mixture is typically stirred at room temperature for 1 to 4 hours. In some cases, gentle heating or refluxing may be required to drive the reaction to completion.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is often removed under reduced pressure.

  • The resulting solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure N-(2,4-dimethoxyphenyl) substituted thiourea.

Route B: From 2,4-Dimethoxyphenyl Isothiocyanate and an Amine

This route is advantageous when a variety of substituents are desired on the second nitrogen atom, as it proceeds through a common isothiocyanate intermediate.

Step 1: Synthesis of 2,4-Dimethoxyphenyl Isothiocyanate

A common method for the preparation of aryl isothiocyanates is the reaction of the corresponding aniline with thiophosgene or a thiophosgene equivalent.

Procedure using Thiophosgene:

  • Dissolve 2,4-dimethoxyaniline (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Add a solution of thiophosgene (1.1 eq.) in the same solvent dropwise, while maintaining the temperature below 10°C.

  • A base, such as triethylamine or pyridine (2.0 eq.), is often added to neutralize the HCl generated during the reaction.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2,4-dimethoxyphenyl isothiocyanate, which can be purified by distillation or chromatography.

Step 2: Synthesis of N-(2,4-dimethoxyphenyl) Substituted Thiourea

Procedure:

  • Dissolve the synthesized 2,4-dimethoxyphenyl isothiocyanate (1.0 eq.) in a suitable solvent like dichloromethane.

  • Add the desired primary or secondary amine (1.0 eq.) to the solution.

  • The reaction is typically exothermic and proceeds to completion within 30 minutes to 3 hours at room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization.

Route C: One-Pot Synthesis from 2,4-Dimethoxyaniline, Carbon Disulfide, and an Amine

This one-pot method avoids the isolation of the isothiocyanate intermediate, which can be advantageous.

General Procedure:

  • To a solution of 2,4-dimethoxyaniline (1.0 eq.) and a primary amine (1.0 eq.) in a solvent such as dichloromethane, add triethylamine (2.0 eq.).

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq.) dropwise.

  • After stirring for a period at low temperature, a solution of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.), in the same solvent is added.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 6-12 hours.

  • The precipitated dicyclohexylthiourea byproduct is removed by filtration.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired thiourea derivative.

Alternative Route: Synthesis of Symmetrical N,N'-bis(2,4-dimethoxyphenyl)thiourea

For the synthesis of symmetrical thioureas, a milder alternative to thiophosgene is the use of 1,1'-thiocarbonyldiimidazole (TCDI).

Alternative Route to Symmetrical Thioureas A1 2,4-Dimethoxyaniline (2 eq.) A3 N,N'-bis(2,4-dimethoxyphenyl)thiourea A1->A3 + TCDI Solvent (e.g., THF, CH2Cl2) Reflux A2 1,1'-Thiocarbonyldiimidazole (TCDI) A2->A3

Caption: Synthesis of symmetrical thioureas using TCDI.

Procedure:

  • To a solution of 1,1'-thiocarbonyldiimidazole (1.0 eq.) in a solvent like tetrahydrofuran (THF) or dichloromethane, add a solution of 2,4-dimethoxyaniline (2.0 eq.) in the same solvent.

  • The reaction mixture is then heated to reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then triturated with water or a non-polar solvent to remove imidazole and unreacted starting materials.

  • The resulting solid is collected by filtration and can be further purified by recrystallization to yield the pure symmetrical thiourea.

Conclusion

The synthesis of N-(2,4-dimethoxyphenyl) substituted thioureas can be accomplished through several effective methods. The choice of the most appropriate route depends on factors such as the availability of starting materials, the desired scale of the reaction, and the specific structural modifications required. Route A offers a direct and high-yielding approach when the requisite isothiocyanate is accessible. Route B provides greater flexibility for diversification through a common isothiocyanate intermediate, albeit at the cost of an additional synthetic step. Route C presents a convenient one-pot alternative, while the use of TCDI is a preferred method for the synthesis of symmetrical derivatives under milder conditions. Researchers should carefully consider these factors to select the optimal synthetic strategy for their research and development endeavors.

Safety Operating Guide

Essential Procedures for the Disposal of 1-(2,4-Dimethoxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(2,4-Dimethoxyphenyl)-2-thiourea is critical for ensuring laboratory safety and environmental protection. This compound, like other thiourea derivatives, is classified as hazardous waste and requires careful handling from generation to disposal.[1][2][3][4][5] Adherence to all local, state, and federal regulations is mandatory for the disposal of this substance.[1][2][6]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, protective clothing, and eye protection.[1][6] All handling of this compound and its waste should be conducted in a well-ventilated area to avoid inhalation of dust.[1][3] It is imperative to prevent the release of this chemical into the environment.[1][3][6][7]

Waste Segregation and Storage

Proper segregation and storage of chemical waste are fundamental to safe disposal. Waste this compound must not be mixed with other waste streams.[6] It should be collected in its original container or a suitable, clearly labeled, and tightly sealed container.[4][6][8] Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]

Disposal of Contaminated Materials

All materials that have come into contact with this compound, including personal protective equipment, weighing papers, and spill cleanup materials, must be treated as hazardous waste.[8] These items should be collected in a designated, sealed container and disposed of according to institutional and regulatory guidelines.

Spill Management

In the event of a spill, the area should be evacuated and secured to prevent entry.[1] For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container.[1][4][8] The spill area should then be thoroughly cleaned. For large spills, follow your institution's emergency response procedures.[1] Under no circumstances should spilled material be washed down the drain.[3][8][9]

Quantitative Disposal Data

The following table summarizes key quantitative data relevant to the disposal of thiourea compounds.

Data PointValueSource
RCRA Waste NumberU219 (for Thiourea)[1]
UN Number1830 (for Thiourea)[2]
Transport Hazard Class6.1 (Poisonous Solid)[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Generation of Waste cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Disposal Request cluster_4 Final Disposal start This compound Waste Generated collect Collect waste in a designated, labeled, and sealed container. start->collect segregate Do NOT mix with other waste streams. collect->segregate storage Store in a cool, dry, well-ventilated area away from incompatible materials. segregate->storage request Arrange for pickup by Environmental Health & Safety (EH&S) or a licensed waste disposal contractor. storage->request disposal Dispose of contents/container to an approved waste disposal plant. request->disposal

Caption: Disposal workflow for this compound.

Final Disposal Procedure

The ultimate disposal of this compound must be conducted through an approved hazardous waste management facility.[2][4][6][10][11] Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the waste.[9] Ensure that all waste containers are properly labeled with the chemical name and associated hazards to facilitate safe handling and disposal by waste management personnel. Never attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3][8][9]

References

Essential Safety and Logistical Information for Handling 1-(2,4-Dimethoxyphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1-(2,4-Dimethoxyphenyl)-2-thiourea. Due to the limited availability of a specific Safety Data Sheet (SDS), the following procedures are based on the hazard information available and data from structurally related thiourea compounds. It is imperative to handle this compound with caution, assuming it may share similar hazards to other thiourea derivatives, which are known to be toxic and may have other long-term health effects.

Hazard Identification and Classification

Potential Hazards:

  • Toxic if swallowed[1]

  • May cause skin irritation or an allergic skin reaction[3][5]

  • May cause eye irritation[5]

  • Suspected of causing cancer[2][3][4][6]

  • Suspected of damaging fertility or the unborn child[2][3][4][6]

  • Toxic to aquatic life with long-lasting effects[2][3][4][7]

Personal Protective Equipment (PPE)

A systematic approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.[5][8][9]

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[6][10] A face shield may be necessary for splash risks.Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).Inspect gloves before each use.[8] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as chemical waste.[8]
Respiratory Protection A NIOSH-approved respirator is required when working outside a fume hood, if ventilation is inadequate, or if dust is generated.[5][8][10]A dust respirator is suitable for handling the solid form if it is dusty.[8] Proper fit and user training are essential.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes. A chemical-protective suit may be required for large-scale operations or significant spill risks.[8]Launder contaminated clothing separately before reuse.[7]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All handling of the solid compound or its solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[8][11] Ensure adequate ventilation.[1][5][9] An eyewash station and safety shower should be readily available.[10]

  • Safe Handling Practices: Avoid the formation and inhalation of dust.[6][8][11][12] Do not eat, drink, or smoke in the laboratory.[2][7][8] Wash hands thoroughly with soap and water after handling.[7][8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8] Keep the container tightly closed.[1][6][8] Store in a locked cabinet or room to restrict access.[2][8][12][13]

Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE as detailed above.

    • Gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand) to avoid raising dust.[8]

    • Collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Prevent the spill from entering drains or waterways.[6][11]

  • Major Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry into the area until cleared by EHS.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • All waste must be placed in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][11][12][13] Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS/Safety Info - Don appropriate PPE - Prepare fume hood weigh Weighing - Use analytical balance inside fume hood - Handle carefully to avoid dust prep->weigh Proceed with caution dissolve Dissolution (if applicable) - Add solvent slowly - Keep container covered weigh->dissolve reaction Reaction/Use - Conduct experiment within fume hood - Monitor for any adverse reactions dissolve->reaction cleanup Post-Experiment Cleanup - Decontaminate glassware and surfaces - Remove PPE correctly reaction->cleanup disposal Waste Disposal - Segregate waste streams - Label and seal waste containers - Store in designated hazardous waste area cleanup->disposal

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。